3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
Description
The exact mass of the compound 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVZGSYIJYEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964287 | |
| Record name | 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-61-2 | |
| Record name | Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49592-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ol, tetrahydro-4-chloro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049592612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49592-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorotetrahydrothiophen-3-ol 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.248 | |
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Foundational & Exploratory
In-Depth Technical Guide: 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
CAS Number: 49592-61-2
This technical guide provides a comprehensive overview of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a heterocyclic organic compound. Due to the limited availability of in-depth experimental data for this specific chloro-derivative, this guide also includes detailed information on the closely related analogue, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, to provide valuable insights into its synthesis and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | This compound | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| CAS Number | 49592-61-2[1] | 35330-57-5 |
| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S |
| Molecular Weight | 170.61 g/mol | 215.07 g/mol |
| Appearance | Not specified | White crystalline solid |
| Melting Point | Not specified | 189-191 °C[2] |
| Boiling Point | Not specified | 440.7 °C at 760 mmHg |
| Density | Not specified | 2.016 g/cm³ |
| Solubility | Not specified | Sparingly soluble in water; limited solubility in ethyl acetate and methanol. |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, a well-established procedure for its bromo-analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is available and provides a likely adaptable synthetic route. The synthesis involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] A similar strategy employing N-chlorosuccinimide (NCS) would be the logical starting point for the synthesis of the target chloro-derivative.
Example Experimental Protocol: Synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[3]
Materials:
-
2,5-dihydrothiophene-1,1-dioxide
-
N-bromosuccinimide (NBS)
-
Deionized water
-
25-mL round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Ice bath
Procedure:
-
In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.
-
Add 2 mL of deionized water to the flask along with a magnetic stir bar.
-
Attach a condenser to the flask and place the apparatus in a water bath.
-
Heat the mixture to boiling with continuous stirring for 1 hour.
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.
-
For purification, recrystallize the crude product from a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with ice-cold water, and allow them to dry.
Expected Outcome:
The procedure yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide as a crystalline solid. The reported melting point of the product is 189-191 °C.[2]
Reaction Mechanism and Workflow
The synthesis of halohydrins from alkenes, such as the one described above, proceeds through a well-understood electrophilic addition mechanism.
Proposed Synthesis Workflow
The general workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides is depicted below.
Caption: General workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides.
Reaction Mechanism
The reaction is believed to proceed via a three-step mechanism involving a cyclic halonium ion intermediate.[2]
Caption: Proposed mechanism for the formation of the halohydrin via a cyclic halonium ion intermediate.
Safety and Handling
For this compound, the following hazard information has been reported:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For the bromo-analog, the primary hazard listed is H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.
Potential Applications
While specific applications for this compound are not well-documented, its bromo-analog is noted as a building block in the synthesis of agrochemicals and pharmaceuticals. The presence of the halogen and hydroxyl groups provides reactive sites for further chemical transformations, making these compounds versatile intermediates in organic synthesis. The thiophene-1,1-dioxide core is also of interest in medicinal chemistry and materials science.
Conclusion
This compound (CAS 49592-61-2) is a chemical compound for which detailed public data is scarce. By examining its close analog, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a viable synthetic route and potential chemical properties can be inferred. This guide provides the available information and a framework for researchers interested in the synthesis and application of this class of compounds. Further experimental investigation is required to fully characterize the properties and reactivity of the chloro-derivative.
References
An In-depth Technical Guide to the Chemical Properties of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a heterocyclic organic compound belonging to the sulfolane family. Sulfolanes and their derivatives are gaining increasing interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physical and chemical characteristics, a proposed synthesis protocol, and a discussion of its potential biological relevance based on analogous compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its fundamental properties and provide data for the closely related bromo-analog for comparative purposes.
Table 1: General Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-hydroxysulfolane | - |
| CAS Number | 49592-61-2 | [1][2] |
| Molecular Formula | C₄H₇ClO₃S | [2] |
| Molecular Weight | 170.61 g/mol | [2] |
| Canonical SMILES | C1C(C(CS1(=O)=O)O)Cl | - |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | This compound | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | Source |
| Melting Point | Data not available | 190 °C | [3] |
| Boiling Point | Data not available | 440.7 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Data not available | Sparingly soluble in water; limited solubility in ethyl acetate and methanol. | - |
| Density | Data not available | 2.016 g/cm³ (Predicted) | [3] |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
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2,5-dihydrothiophene-1,1-dioxide
-
N-chlorosuccinimide (NCS)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydrothiophene-1,1-dioxide in water.
-
Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of the thiophene derivative to NCS should be approximately 1:1.1.
-
Attach a reflux condenser and heat the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods such as NMR and IR.
Safety Precautions:
-
N-chlorosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
An In-depth Technical Guide to the Synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible and scientifically supported synthesis pathway for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a three-step sequence starting from butadiene. The pathway involves the initial formation of a cyclic sulfone, followed by a chlorohydrination reaction.
Overall Synthesis Scheme:
Caption: Proposed synthesis pathway for this compound.
Step 1: Synthesis of 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
The initial step involves a cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 2,5-dihydrothiophene-1,1-dioxide, commonly known as sulfolene. This reaction is a well-established method for the formation of the five-membered sulfone ring.
Experimental Protocol:
A detailed experimental procedure for this reaction is as follows:
-
Reaction Setup: In a high-pressure autoclave, place a solution of hydroquinone (as a polymerization inhibitor) in toluene.
-
Reagent Addition: Cool the autoclave to -10°C and add liquefied 1,3-butadiene, followed by the addition of liquid sulfur dioxide.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 100°C for 24 hours. The pressure inside the vessel will increase during the reaction.
-
Work-up and Purification: After cooling to room temperature, vent the excess sulfur dioxide and butadiene. The crude product is then purified by recrystallization from ethanol to yield white crystals of 2,5-dihydrothiophene-1,1-dioxide.
Quantitative Data:
| Parameter | Value |
| Yield | Typically high, often exceeding 90% |
| Melting Point | 64-66 °C |
| ¹H NMR (CDCl₃, δ) | 6.1 (t, 2H), 3.8 (t, 4H) |
| ¹³C NMR (CDCl₃, δ) | 127.5, 56.5 |
Step 2: Synthesis of this compound
The key transformation in this synthesis is the chlorohydrination of 2,5-dihydrothiophene-1,1-dioxide. This is analogous to the well-documented synthesis of the corresponding bromo-derivative, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. The proposed method utilizes N-chlorosuccinimide (NCS) as the chlorine source in an aqueous medium.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dihydrothiophene-1,1-dioxide (1.0 eq.) in water.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (100°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product. The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from water or an ethanol/water mixture to afford pure this compound.
Quantitative Data (Predicted based on analogous reactions):
| Parameter | Value |
| Expected Yield | 60-80% |
| Predicted Melting Point | Expected to be a crystalline solid |
| Expected ¹H NMR | Signals corresponding to the chlorinated and hydroxylated sulfolane structure. |
| Expected ¹³C NMR | Signals consistent with the formation of the chlorohydrin. |
Alternative Precursor: 3-Hydroxytetrahydrothiophene-1,1-dioxide (3-Hydroxysulfolane)
An alternative approach to the target molecule could involve the direct chlorination of 3-hydroxytetrahydrothiophene-1,1-dioxide (also known as 3-hydroxysulfolane). This precursor can be synthesized from 2,5-dihydrothiophene-1,1-dioxide.
Synthesis of 3-Hydroxytetrahydrothiophene-1,1-dioxide
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydrothiophene-1,1-dioxide in a mixture of water and a suitable organic co-solvent like acetone.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Remove the organic solvent under reduced pressure. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3-hydroxytetrahydrothiophene-1,1-dioxide, which can be further purified by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value |
| Yield | Moderate to good |
| Melting Point | 47-50 °C |
| ¹H NMR (CDCl₃, δ) | 4.5 (m, 1H), 3.4-3.1 (m, 2H), 3.0-2.8 (m, 2H), 2.4 (d, 1H) |
| ¹³C NMR (CDCl₃, δ) | 69.0, 56.5, 53.0, 30.5 |
Experimental Workflows
The logical flow of the experimental procedures can be visualized in the following diagrams:
Caption: Experimental workflow for the synthesis of 2,5-dihydrothiophene-1,1-dioxide.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound. The described methods utilize well-established chemical transformations and readily accessible reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity.
An In-depth Technical Guide to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, also known as 3-chloro-4-hydroxysulfolane, is a heterocyclic organic compound. It belongs to the class of tetrahydrothiophene-1,1-dioxides, which are characterized by a five-membered sulfur-containing ring where the sulfur atom is in its highest oxidation state. The presence of hydroxyl and chloro substituents suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Derivatives of tetrahydrothiophene-1,1-dioxide are being explored in drug discovery for their potential biological activities.
This technical guide summarizes the available structural and safety information for this compound and presents a detailed overview of its closely related bromo-analog as a case study.
Molecular Structure and Identification
The core structure consists of a saturated five-membered sulfolane ring. A chlorine atom is attached to the third carbon, and a hydroxyl group is attached to the fourth carbon.
Chemical Identifiers: this compound
| Identifier | Value |
| CAS Number | 49592-61-2[1][2] |
| Molecular Formula | C4H7ClO3S[2] |
| MDL Number | MFCD00005486 |
Molecular Structure Diagram
Physicochemical Properties
Detailed, experimentally determined physicochemical properties for this compound are not available in the cited literature. For comparative purposes, the properties of the bromo-analog are presented below.
Physicochemical Data for 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
| Property | Value |
| Molecular Formula | C4H7BrO3S[3] |
| Molecular Weight | 215.07 g/mol [3] |
| Melting Point | 190 °C[3] |
| Boiling Point | 440.7 °C at 760 mmHg[3] |
| Density | 2.016 g/cm³[3] |
| Flash Point | 220.3 °C[3] |
| Refractive Index | 1.601[3] |
Synthesis and Experimental Protocols
No specific synthesis protocols for this compound were found in the searched literature. However, a detailed experimental protocol for the synthesis of the bromo-analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is available and provides a likely adaptable route.
Illustrative Synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
The synthesis involves the addition of the elements of hypobromous acid (HOBr) across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide. N-bromosuccinimide (NBS) in water is used as the source of electrophilic bromine.
Reaction Scheme:
Experimental Protocol:
-
Reactants: 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide are placed in a 25-mL round-bottom flask with 2 mL of water.
-
Reaction: The mixture is heated in a boiling water bath with magnetic stirring for 1 hour.
-
Cooling and Crystallization: The flask is cooled to room temperature to allow for the formation of crystals.
-
Filtration: The resulting crystals are collected by suction filtration and washed with ice-cold water.
-
Recrystallization: The crude product is recrystallized from a minimum amount of hot water to yield the purified product.
Spectroscopic Data
No experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound was identified. Researchers interested in this compound would need to perform such analyses on a synthesized sample.
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The bromo-analog is noted as a building block in the synthesis of agrochemicals and pharmaceuticals, suggesting that this class of compounds is of interest in medicinal chemistry.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its structure and some basic hazard information are known, detailed physicochemical properties, experimental protocols, spectroscopic data, and biological activities remain to be determined. The information available for its bromo-analog suggests a potential synthetic route and highlights the general interest in this class of compounds for synthetic and medicinal chemistry applications. Further research is required to fully characterize this compound and to explore its potential applications.
References
Spectroscopic Analysis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a comprehensive overview of the spectroscopic characterization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for the analogous compound, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, as a valuable reference. Furthermore, this guide details the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides predicted spectral characteristics for the title compound based on its chemical structure and data from its bromo-analog.
Introduction
This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its sulfone moiety and halogenated, hydroxylated tetrahydrothiophene ring suggest its potential as a versatile building block for novel chemical entities. Thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide addresses the spectroscopic profile of this compound, focusing on NMR, IR, and MS techniques.
Spectroscopic Data
As of the date of this publication, detailed experimental spectroscopic data for this compound (CAS: 49592-61-2) is not widely available in public databases. However, data for the closely related analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (CAS: 20688-40-8), can serve as a useful proxy for predicting the spectral behavior of the chloro-derivative.
Reference Data: trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
The following tables summarize the available and expected spectroscopic data for the bromo-analog.
Table 1: ¹H NMR Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~4.5 - 4.8 | m | 1H | CH-Br |
| ~4.2 - 4.5 | m | 1H | CH-OH |
| ~3.2 - 3.8 | m | 2H | CH₂-SO₂ |
| ~2.5 - 3.5 | m | 2H | CH₂-SO₂ |
| Variable | br s | 1H | OH |
Table 2: ¹³C NMR Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~70-75 | CH-OH |
| ~55-60 | CH-Br |
| ~50-55 | CH₂-SO₂ |
| ~45-50 | CH₂-SO₂ |
Table 3: IR Spectroscopic Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| ~3500 - 3200 | Broad | O-H stretch |
| ~3000 - 2850 | Medium | C-H stretch |
| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch |
| ~1150 - 1110 | Strong | Symmetric SO₂ stretch |
| ~1100 - 1000 | Medium | C-O stretch |
| ~700 - 550 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
| m/z | Interpretation |
| Predicted | |
| 214/216 | [M+H]⁺ isotopic pattern for Br |
| 197/199 | [M-OH]⁺ |
| 135 | [M-Br]⁺ |
Predicted Spectroscopic Data for this compound
Based on the structure and the data from the bromo-analog, the following spectral characteristics are predicted for this compound.
Table 5: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.6 - 4.9 | m | 1H | CH-Cl |
| ~4.3 - 4.6 | m | 1H | CH-OH |
| ~3.3 - 3.9 | m | 2H | CH₂-SO₂ |
| ~2.6 - 3.6 | m | 2H | CH₂-SO₂ |
| Variable | br s | 1H | OH |
Table 6: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70-75 | CH-OH |
| ~60-65 | CH-Cl |
| ~50-55 | CH₂-SO₂ |
| ~45-50 | CH₂-SO₂ |
Table 7: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3200 | Broad | O-H stretch |
| ~3000 - 2850 | Medium | C-H stretch |
| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch |
| ~1150 - 1110 | Strong | Symmetric SO₂ stretch |
| ~1100 - 1000 | Medium | C-O stretch |
| ~800 - 600 | Medium | C-Cl stretch |
Table 8: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 170/172 | [M+H]⁺ isotopic pattern for Cl |
| 153/155 | [M-OH]⁺ |
| 135 | [M-Cl]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Typical parameters: scan range of m/z 50-500, appropriate capillary voltage, and nebulizing gas pressure.
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR spectroscopy.
Caption: Workflows for FT-IR and Mass Spectrometry.
In-depth Technical Guide: Solubility Profile of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the solubility profile of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. However, a thorough literature search did not yield specific quantitative solubility data or detailed experimental protocols for this particular compound. The information presented herein is based on the known properties of the parent compound, sulfolane, and structurally related molecules. The experimental protocols described are generalized standard procedures and should be adapted and validated for the specific compound.
Introduction
This compound (CAS No: 49592-61-2) is a substituted derivative of sulfolane.[1][2] Sulfolane, a polar aprotic solvent, is known for its high thermal stability and miscibility with a wide range of liquids, including water and many organic solvents.[3][4][5] The introduction of chloro and hydroxyl functional groups to the tetrahydrothiophene-1,1-dioxide core is expected to significantly influence its physicochemical properties, including its solubility profile. Understanding this profile is critical for its potential applications in drug development, chemical synthesis, and other research areas.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key structural features of this compound that will dictate its solubility are:
-
Sulfone Group (-SO2-): This is a highly polar group capable of acting as a hydrogen bond acceptor, which generally contributes to solubility in polar solvents like water.[6]
-
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents such as water and alcohols.
-
Chloro Group (-Cl): The presence of a halogen atom can increase the molecular weight and introduce a degree of lipophilicity.
-
Tetrahydrothiophene Ring: The cyclic aliphatic backbone provides a non-polar character to the molecule.
The interplay of these functional groups will determine the overall polarity and the balance between hydrophilic and lipophilic properties, thus defining its solubility in various media.
Anticipated Solubility Profile
While specific quantitative data is unavailable, a qualitative solubility profile can be anticipated based on the compound's structure and data from related compounds. For instance, the related compound, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is described as having limited solubility in common organic solvents like ethyl acetate and methanol and is sparingly soluble in water.[7] It is plausible that this compound exhibits a similar solubility pattern.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl and sulfone groups can form hydrogen bonds with protic solvents, but the overall molecular structure may limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polar nature of the sulfone group should facilitate dissolution in polar aprotic solvents. |
| Non-polar | Hexane, Toluene | Likely Insoluble | The high polarity imparted by the sulfone and hydroxyl groups would likely make it immiscible with non-polar solvents. |
| Chlorinated | Dichloromethane | Moderately Soluble | The presence of the chloro group might enhance solubility in chlorinated solvents. |
Proposed Experimental Protocol for Solubility Determination
To establish a quantitative solubility profile, a standardized experimental protocol is required. The following outlines a general workflow for determining the equilibrium solubility of this compound in various solvents.
4.1. Materials and Equipment
-
This compound (high purity)
-
A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The following diagram illustrates the proposed experimental workflow for determining the solubility of the compound.
Caption: Experimental workflow for solubility determination.
4.3. HPLC Method Development and Validation
A specific and validated HPLC method is crucial for accurate quantification. Key steps include:
-
Column Selection: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and separation from any impurities.
-
Detector Wavelength Selection: Determine the wavelength of maximum absorbance for the compound using a UV-Vis spectrophotometer.
-
Standard Curve Generation: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to generate a standard curve (Peak Area vs. Concentration).
-
Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the public domain regarding any specific biological signaling pathways in which this compound is involved. Research into its biological activity would be a prerequisite for elucidating any such pathways.
The logical relationship between the compound's structure and its anticipated solubility is based on fundamental principles of "like dissolves like". The presence of polar, hydrogen-bonding groups in a molecule generally leads to higher solubility in polar, protic solvents.
Caption: Factors influencing the solubility of the compound.
Conclusion and Future Directions
While a definitive quantitative solubility profile for this compound is not currently available, this guide provides a framework for its anticipated behavior and a clear methodology for its experimental determination. Future research should focus on performing the outlined solubility studies to generate empirical data. This will be invaluable for any future applications of this compound in medicinal chemistry, materials science, or as a specialty chemical. Furthermore, biological screening of this compound could reveal potential therapeutic activities, which would then warrant investigation into its mechanisms of action and associated signaling pathways.
References
- 1. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 49592-61-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfolane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemshuttle.com [chemshuttle.com]
Navigating the Stability Landscape of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a sulfolane derivative of interest in various research and development sectors. Understanding its chemical stability is paramount for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of this compound, recommended storage conditions, and standardized protocols for its stability assessment in line with regulatory expectations. While specific experimental stability data for this compound is not extensively available in public literature, this guide leverages data from analogous sulfolane structures and established principles of chemical stability testing to provide a robust framework for its handling and evaluation.
Core Stability and Storage Recommendations
The stability of this compound is predicted to be influenced by its structural features: the stable sulfone group, a secondary alcohol, and a secondary alkyl chloride. The sulfolane ring itself is known for its high thermal and chemical stability. However, the hydroxyl and chloro-substituents are potential sites for degradation.
General Storage Conditions
For routine handling and long-term storage, the following conditions are recommended to minimize degradation:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage, sealed in a dry environment.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed, light-resistant container to protect from moisture and light.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
Quantitative Data on Stability
Specific quantitative stability data for this compound is not publicly available. The following table outlines the general conditions for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, which are designed to generate such data.
| Stress Condition | Reagent/Parameters | Typical Duration | Purpose |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | To assess degradation in acidic environments. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | To assess degradation in alkaline environments. |
| Oxidative Stress | 3% - 30% H₂O₂ | Up to 7 days | To evaluate susceptibility to oxidation. |
| Thermal Stress | 40°C - 80°C | Up to 4 weeks | To determine the impact of heat on stability. |
| Photostability | ≥ 1.2 million lux hours and ≥ 200 W·h/m² (UV) | Variable | To assess degradation upon exposure to light. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.
Hydrolytic Degradation
Objective: To determine the rate and pathway of degradation in acidic and basic aqueous solutions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
For basic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralize the samples from the acidic and basic conditions before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
Oxidative Degradation
Objective: To evaluate the compound's susceptibility to oxidation.
Methodology:
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Add hydrogen peroxide to the solution to achieve a final concentration of 3% v/v.
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analyze the samples using a validated HPLC method.
Thermal Degradation
Objective: To assess the impact of heat on the solid-state and solution stability.
Methodology:
-
For solid-state analysis, place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).
-
For solution analysis, prepare a 100 µg/mL solution of the compound in a suitable solvent and store it in a controlled temperature oven.
-
Sample the solid material or the solution at specified time points (e.g., 1, 3, 7, and 14 days).
-
For the solid samples, dissolve them in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
Photostability Testing
Objective: To determine the degradation profile upon exposure to light.
Methodology:
-
Expose the solid compound and a solution of the compound (e.g., 100 µg/mL) to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Expose the samples for a sufficient duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analyze the exposed and control samples by HPLC.
Visualizing Stability and Degradation Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Hypothetical Degradation Pathway
Based on the chemical structure, a plausible degradation pathway for this compound under hydrolytic conditions could involve nucleophilic substitution of the chlorine atom or elimination reactions. The following diagram illustrates a hypothetical pathway.
Conclusion
An In-depth Technical Guide to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a halogenated derivative of the sulfolane scaffold, represents a molecule of interest in medicinal chemistry and drug discovery. The sulfolane ring, a saturated five-membered heterocyclic sulfone, is a versatile pharmacophore known to be present in a variety of biologically active compounds. The introduction of chloro and hydroxyl functional groups to this core structure is anticipated to modulate its physicochemical properties and biological activity, potentially leading to novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. While direct studies on this specific molecule are limited, this guide draws upon data from closely related analogs to provide a thorough understanding of its chemical space.
Chemical Properties and Data
Quantitative data for this compound is not extensively reported in the literature. However, data for the analogous bromo-derivative and the parent sulfolene compound provide valuable reference points.
Table 1: Physicochemical Properties
| Property | This compound | trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) |
| CAS Number | 49592-61-2[1][2] | 35330-57-5[3][4][5] | 77-79-2 |
| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S[4] | C₄H₆O₂S |
| Molecular Weight | 170.61 g/mol | 215.07 g/mol [4] | 118.15 g/mol |
| Melting Point | Not Reported | 189-191 °C[6] | 64-66 °C |
| Appearance | Not Reported | Crystalline solid[6] | White crystalline solid |
| Solubility | Not Reported | Soluble in hot water[6] | Soluble in water |
Table 2: Spectroscopic Data (Predicted/Analogous)
| Technique | This compound | trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| ¹H NMR | Predicted shifts would be similar to the bromo-analog, with potential upfield shifts for protons near the chloro group. | Data available in spectral databases. |
| ¹³C NMR | Expected signals for four distinct carbon atoms, with chemical shifts influenced by the sulfone, hydroxyl, and chloro groups. | Data available in spectral databases. |
| IR (Infrared) | Expected characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), S=O stretching (strong, ~1300 and 1100 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). | Data available in spectral databases. |
| Mass Spec (MS) | Expected molecular ion peak and fragmentation pattern corresponding to the structure, including isotopic pattern for chlorine. | Data available in spectral databases. |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a well-documented procedure for the synthesis of its bromo analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, provides a robust template for its preparation[6]. The reaction involves the halohydrination of 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene).
Proposed Synthesis of this compound
The synthesis is expected to proceed via an electrophilic addition of a chloronium ion equivalent to the double bond of 3-sulfolene, followed by the nucleophilic attack of water. A suitable reagent for this transformation is N-chlorosuccinimide (NCS) in an aqueous medium.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Sulfinate Agent in Conjunction with HOCl Smear-Layer Deproteinization Improves Dentin Bonding Durability of One-step Self-etch Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stolaf.edu [stolaf.edu]
The Sulfolane Scaffold: A Journey from Industrial Solvent to Therapeutic Hope
An In-depth Technical Guide on the Discovery and History of Substituted Tetrahydrothiophene-1,1-dioxides
For Researchers, Scientists, and Drug Development Professionals
The unassuming five-membered ring of tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, has traversed a remarkable path from its origins as a humble industrial solvent to a promising scaffold in modern medicinal chemistry. Initially developed by the Shell Oil Company in the 1960s for the purification of butadiene, the inherent stability and unique physicochemical properties of the sulfolane core have captured the attention of drug discovery scientists.[1][2][3][4] This guide delves into the discovery and historical development of substituted tetrahydrothiophene-1,1-dioxides, charting their evolution into a versatile platform for the design of novel therapeutic agents. We will explore key synthetic methodologies, detail their engagement with significant biological targets, and present the quantitative data that underpins their therapeutic potential.
From Industrial Workhorse to Medicinal Chemistry Mainstay: A Brief History
The story of sulfolane began in the mid-20th century when the burgeoning petrochemical industry required efficient methods for separating hydrocarbons. Shell Oil Company's development of sulfolane as a solvent for extractive distillation was a significant advancement due to its high polarity, thermal stability, and miscibility with both water and hydrocarbons.[1][2][3] The primary industrial synthesis of sulfolane involves the cheletropic reaction of butadiene with sulfur dioxide to yield 3-sulfolene, which is subsequently hydrogenated to the saturated tetrahydrothiophene-1,1-dioxide ring.[1][5]
For many years, the utility of sulfolane was largely confined to industrial applications. However, the inherent properties of the sulfone group—a potent hydrogen bond acceptor with metabolic stability—eventually drew the interest of medicinal chemists.[6] The rigid, three-dimensional structure of the sulfolane ring offered a unique scaffold for presenting pharmacophoric elements in a defined spatial orientation. This realization sparked the exploration of substituted sulfolane derivatives as potential drug candidates, leading to the discovery of compounds with a range of biological activities, from anti-inflammatory and anticancer to the modulation of key signaling pathways.[7][8][9]
Key Therapeutic Applications and Mechanisms of Action
The versatility of the substituted tetrahydrothiophene-1,1-dioxide scaffold is evident in the diverse range of biological targets it has been shown to modulate. Two prominent examples that highlight the therapeutic potential of this class of compounds are their roles as activators of the antioxidant response element (ARE) and as inhibitors of thymidylate synthase.
Modulators of the NRF2-Antioxidant Response Element (ARE) Pathway
A significant area of investigation for substituted sulfolanes is their ability to activate the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[10][11][12] The transcription factor NRF2 is a master regulator of a battery of cytoprotective genes that combat oxidative damage, a key pathological feature in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[13][14][15][16][17]
Researchers have developed a series of 3-aminotetrahydrothiophene-1,1-dioxides that act as non-electrophilic activators of ARE.[10][18] These compounds have demonstrated the ability to induce the expression of ARE-driven reporter genes, indicating their potential to bolster the cell's antioxidant defenses.
The following table summarizes the structure-activity relationship (SAR) data for a series of 3-aminotetrahydrothiophene-1,1-dioxides, highlighting their potency and efficacy in activating the ARE pathway.
| Compound | R Group | ARE Activation Potency (EC50, µM) | ARE Activation Efficacy (Fold Induction) |
| 1 | Isobutyl | 1.2 | 20.1 |
| 2 | 3,3,3-Trifluoropropyl | 0.8 | 70.7 |
| 3 | β-Alanine | 0.1 | 25.0 |
| 4 | γ-Aminobutyric acid | Inactive | - |
| 5 | β-Alanine methyl ester | 0.1 | 28.0 |
Data compiled from Jo, J., et al. (2021). Bioorganic Chemistry, 108, 104614.[10]
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as certain substituted tetrahydrothiophene-1,1-dioxides, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Inhibitors of Thymidylate Synthase
Another compelling therapeutic application of substituted sulfolanes is in the realm of oncology, specifically as inhibitors of thymidylate synthase (TS).[1][5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7][8][19][20] Consequently, inhibiting TS can lead to "thymineless death" in rapidly proliferating cancer cells, making it a well-established target for cancer chemotherapy.[8]
Researchers have designed and synthesized a series of diphenyl sulfones that demonstrate potent inhibition of human thymidylate synthase.[1][5] These compounds serve as examples of how the sulfone moiety can be incorporated into a larger molecular framework to achieve specific and potent enzyme inhibition.
The following table presents the inhibitory activity of selected diphenyl sulfone derivatives against human thymidylate synthase.
| Compound | R1 | R2 | Human TS Ki (nM) |
| 6 | H | H | 12 |
| 7 | 2-Cl | H | 21 |
| 8 | 3-Cl | H | >1000 |
| 9 | H | 2-CH3 | 130 |
Data compiled from Jones, T. R., et al. (1997). Journal of Medicinal Chemistry, 40(5), 677-683.[5]
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase during DNA replication. Inhibition of thymidylate synthase by compounds such as diphenyl sulfones depletes the cellular pool of dTTP, leading to the misincorporation of uracil into DNA. This triggers a futile cycle of DNA repair and degradation, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for the synthesis of a key substituted tetrahydrothiophene-1,1-dioxide and a representative biological assay.
Synthesis of 3-(Isobutylamino)tetrahydrothiophene-1,1-dioxide
This protocol describes the synthesis of a representative 3-aminotetrahydrothiophene-1,1-dioxide, a precursor for more complex derivatives.
Experimental Workflow
References
- 1. Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the oncogenic significance of thymidylate synthase in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulating NRF2 in disease: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. frontiersin.org [frontiersin.org]
- 16. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uef.fi [uef.fi]
- 18. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-chloro-4-hydroxysulfolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-chloro-4-hydroxysulfolane, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process, commencing with the preparation of the starting material, 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide), followed by the chlorohydroxylation to yield the target compound.
Synthesis Overview
The synthesis of 3-chloro-4-hydroxysulfolane is analogous to the well-established synthesis of its bromo-counterpart, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[1]. The overall process involves:
-
Synthesis of 3-Sulfolene: A [4+1] cycloaddition reaction between 1,3-butadiene and sulfur dioxide.
-
Synthesis of 3-chloro-4-hydroxysulfolane: A halohydrin formation reaction by the electrophilic addition of "Cl+" and a hydroxyl group across the double bond of 3-sulfolene using N-chlorosuccinimide (NCS) in an aqueous medium.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the starting material, 3-sulfolene.
| Parameter | Value | Reference |
| Starting Materials | 1,3-Butadiene, Sulfur Dioxide | [2] |
| Catalyst | Ferrocene | [2] |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Pressure | 5250.53 - 20252 Torr | [2] |
| Yield | 88% | [2] |
| Parameter | Expected Value | Reference (for bromo-analog) |
| Starting Material | 3-Sulfolene | [1] |
| Reagent | N-Chlorosuccinimide (NCS) in Water | [1] |
| Reaction Temperature | Reflux (100 °C) | [1] |
| Reaction Time | 1 hour | [1] |
| Expected Yield | 60-80% | [1] |
| Expected Melting Point | Not available | |
| Expected Purity | >95% after recrystallization | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
This protocol is based on the reaction of 1,3-butadiene and sulfur dioxide.
Materials:
-
1,3-Butadiene
-
Sulfur dioxide
-
Ferrocene (catalyst)
-
Autoclave reactor
-
Solvent (if necessary, for purification)
-
Filtration apparatus
Procedure:
-
Charge a high-pressure autoclave reactor with sulfur dioxide.
-
Introduce 1,3-butadiene into the reactor.
-
Add a catalytic amount of ferrocene.
-
Seal the reactor and heat to 100 °C under a pressure of 5250.53 - 20252 Torr.
-
Maintain the reaction for 1 hour with stirring.
-
After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.
-
The crude 3-sulfolene is obtained as a solid. It can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield a white crystalline solid.
Protocol 2: Synthesis of 3-chloro-4-hydroxysulfolane
This proposed protocol is adapted from the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[1].
Materials:
-
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
N-Chlorosuccinimide (NCS)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-sulfolene and N-chlorosuccinimide in a 1:1.1 molar ratio.
-
Add a minimal amount of deionized water to form a slurry.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Maintain the reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the crude product by suction filtration, washing with a small amount of ice-cold deionized water.
-
The crude 3-chloro-4-hydroxysulfolane can be purified by recrystallization from hot water or a suitable solvent system to yield the final product.
Mandatory Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of 3-chloro-4-hydroxysulfolane.
Reaction Mechanism
Caption: Proposed mechanism for the formation of 3-chloro-4-hydroxysulfolane.
References
Application Notes and Protocols for the Halogenation of Hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the halogenation of hydroxytetrahydrothiophene-1,1-dioxide, a key scaffold in medicinal chemistry. The following sections describe methodologies for the synthesis of chloro-, bromo-, fluoro-, and iodo-derivatives of tetrahydrothiophene-1,1-dioxide, offering a versatile toolkit for the generation of novel chemical entities.
Chlorination of 3-Hydroxytetrahydrothiophene-1,1-dioxide
The conversion of 3-hydroxytetrahydrothiophene-1,1-dioxide to its corresponding chloride is efficiently achieved through the use of thionyl chloride (SOCl₂), a common and effective chlorinating agent for alcohols. The reaction typically proceeds via a chlorosulfite ester intermediate. The presence of a base, such as pyridine, is often used to neutralize the HCl generated during the reaction.
Experimental Protocol: Chlorination using Thionyl Chloride
Materials:
-
3-Hydroxytetrahydrothiophene-1,1-dioxide
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 to 2.0 eq) dropwise to the stirred solution. If pyridine is used, it can be added (1.2 to 2.0 eq) to the initial solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, chilled saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-chlorotetrahydrothiophene-1,1-dioxide can be purified by column chromatography on silica gel.
Quantitative Data Summary (Chlorination)
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| Thionyl Chloride (SOCl₂) | Pyridine | Dichloromethane | 0 °C to Reflux | 70-90% (estimated) | General Protocol Adaptation |
Bromination of Tetrahydrothiophene-1,1-dioxide Derivatives
Two primary strategies are presented for the synthesis of brominated hydroxytetrahydrothiophene-1,1-dioxides: electrophilic addition to an unsaturated precursor and substitution of the hydroxyl group.
Electrophilic Addition to 2,5-Dihydrothiophene-1,1-dioxide
This method yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide through the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium.[1] This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently opened by water.[1]
Experimental Protocol: Bromination using N-Bromosuccinimide[1]
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide
-
N-Bromosuccinimide (NBS)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Ice
Procedure: [1]
-
Combine 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g) in a 25-mL round-bottom flask.[1]
-
Add 2 mL of water to the flask.[1]
-
Assemble a reflux apparatus and heat the mixture in a boiling water bath for 1 hour.[1]
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.[1]
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.[1]
-
Recrystallize the crude product from a minimum amount of hot water to obtain pure trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]
Substitution of 3-Hydroxytetrahydrothiophene-1,1-dioxide
The direct conversion of the hydroxyl group to a bromide can be achieved using phosphorus tribromide (PBr₃). This reaction is a standard method for converting primary and secondary alcohols to alkyl bromides.
Experimental Protocol: Bromination using Phosphorus Tribromide
Materials:
-
3-Hydroxytetrahydrothiophene-1,1-dioxide
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from a dropping funnel to the stirred solution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over ice water to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-bromotetrahydrothiophene-1,1-dioxide by column chromatography.
Quantitative Data Summary (Bromination)
| Method | Starting Material | Reagent | Solvent | Temperature | Product | Typical Yield | Reference |
| Electrophilic Addition | 2,5-Dihydrothiophene-1,1-dioxide | NBS | Water | 100 °C | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | High (not specified) | [1] |
| Substitution | 3-Hydroxytetrahydrothiophene-1,1-dioxide | PBr₃ | Diethyl ether | 0 °C to RT | 3-Bromotetrahydrothiophene-1,1-dioxide | 60-80% (estimated) | General Protocol Adaptation |
Fluorination of 3-Hydroxytetrahydrothiophene-1,1-dioxide
The introduction of a fluorine atom can be accomplished by treating the hydroxyl compound with a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Deoxo-Fluor®.[2][3] These reagents convert alcohols to the corresponding fluorides, typically with inversion of stereochemistry.[4]
Experimental Protocol: Fluorination using Deoxo-Fluor®[2][3]
Materials:
-
3-Hydroxytetrahydrothiophene-1,1-dioxide
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Plastic or Teflon reaction vessel (Deoxo-Fluor® can react with glass)
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry plastic or Teflon reaction vessel under an inert atmosphere, dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.[3]
-
Cool the solution to 0 °C.[3]
-
Slowly add Deoxo-Fluor® (1.5 to 3.0 eq) via syringe to the stirred solution.[2][3]
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-fluorotetrahydrothiophene-1,1-dioxide by column chromatography.
Quantitative Data Summary (Fluorination)
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| Deoxo-Fluor® | Dichloromethane | 0 °C to RT | 50-70% (estimated) | [2][3] |
Iodination of 3-Hydroxytetrahydrothiophene-1,1-dioxide
The conversion of alcohols to iodides can be achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds through the formation of an oxyphosphonium iodide intermediate.
Experimental Protocol: Iodination using Triphenylphosphine and Iodine
Materials:
-
3-Hydroxytetrahydrothiophene-1,1-dioxide
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Toluene or Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq).
-
Add anhydrous toluene or dichloromethane to the flask.
-
Slowly add a solution of iodine (1.5 eq) in the same solvent to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove any precipitated triphenylphosphine oxide.
-
Wash the filtrate with a saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-iodotetrahydrothiophene-1,1-dioxide by column chromatography.
Quantitative Data Summary (Iodination)
| Reagents | Solvent | Temperature | Typical Yield | Reference |
| Triphenylphosphine, Iodine, Imidazole | Toluene | Reflux | 50-70% (estimated) | General Protocol Adaptation |
Visualizations
References
- 1. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 4. Volume # 1(116), January - February 2018 — "Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds" [notes.fluorine1.ru]
Application Notes and Protocols for the Purification of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a key intermediate in various synthetic applications. The following sections outline two primary purification techniques: recrystallization and column chromatography, complete with experimental procedures, data presentation, and workflow diagrams.
Purification by Recrystallization
Recrystallization is a robust and scalable method for the purification of solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. For this compound, which is a polar compound, water is an effective and green solvent for recrystallization, similar to its bromo-analog.[1]
Illustrative Quantitative Data
The following table summarizes representative data for the purification of crude this compound by recrystallization. Note: This data is illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Crude Material | Purified Material |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Weight (g) | 10.0 | 8.2 |
| Purity (by HPLC, %) | 85 | >98 |
| Melting Point (°C) | 145-150 | 155-157 |
| Recovery Yield (%) | - | 82 |
Experimental Protocol
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water (e.g., start with 20 mL for 10 g of crude material).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excessive solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
For instances where impurities have similar solubility profiles to the target compound, column chromatography provides a higher degree of separation. Given the polar nature of this compound, a polar stationary phase (like silica gel) with a moderately polar mobile phase is a suitable starting point.[2] Care must be taken as highly polar compounds can interact strongly with silica gel.[3]
Illustrative Quantitative Data
The following table presents example data for the purification of this compound using column chromatography. Note: This data is for illustrative purposes. The choice of solvent system and other parameters will affect the outcome.
| Parameter | Crude Material | Purified Fractions |
| Appearance | Brownish oil | Colorless solid (after solvent evaporation) |
| Weight (g) | 2.0 | 1.5 |
| Purity (by TLC/HPLC, %) | 70 | >99 |
| Rf Value (20% MeOH in DCM) | Multiple spots | 0.4 |
| Recovery Yield (%) | - | 75 |
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar compounds, methanol in dichloromethane.[2]
-
Aim for an Rf value of ~0.3-0.4 for the target compound. For example, start with 5% MeOH in DCM and increase the polarity if the compound does not move from the baseline.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., pure DCM or a low percentage of the polar solvent).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions in separate tubes.
-
A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 5% to 20% MeOH in DCM) may be necessary to elute the compound effectively.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
Caption: General workflow for the purification of this compound by column chromatography.
References
Application Notes & Protocols for the Analysis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a polar organic compound containing a hydroxyl, a chloro, and a sulfone functional group. Its analysis is crucial in various stages of drug development and research for purity assessment, metabolite identification, and pharmacokinetic studies. Due to the absence of established, validated methods in the public domain for this specific analyte, this document provides detailed, proposed analytical protocols utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are based on established principles for the analysis of similar halogenated, hydroxylated, and sulfonated compounds.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar hydroxyl group, which can cause poor peak shape and thermal degradation.[1] To overcome these issues, a derivatization step is proposed to increase volatility and thermal stability. Silylation, a common and effective technique, is recommended to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether.[2][3] This protocol outlines a complete workflow from sample extraction and derivatization to GC-MS analysis, suitable for the quantification of the analyte in a non-complex matrix.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the proposed GC-MS analysis, including sample preparation and derivatization.
Detailed GC-MS Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the aqueous sample into a clean glass centrifuge tube.
-
Spike the sample with an appropriate internal standard (IS), if available.
-
Add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[4]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the bottom organic layer to a clean vial.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[5]
B. Derivatization (Silylation)
-
To the dried residue from step A.7, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]
-
Add 50 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to complete the reaction.[6]
-
Allow the vial to cool to room temperature before analysis.
C. GC-MS Instrumentation and Conditions
-
Transfer the derivatized sample to a GC autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Analyze using the parameters outlined in the table below.
Quantitative Data: Proposed GC-MS Parameters
| Parameter | Proposed Value / Condition |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification |
| Selected Ion Monitoring (SIM) for quantification[7] | |
| Proposed SIM Ions | To be determined from the mass spectrum of the derivatized standard |
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
LC-MS is highly suitable for the direct analysis of polar compounds like this compound, eliminating the need for derivatization.[8] This method offers high sensitivity and selectivity. Given the analyte's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column is recommended for effective retention and separation.[9][10] Electrospray ionization (ESI) in negative ion mode is proposed, as sulfonated compounds and molecules with hydroxyl groups readily form negative ions.[11] This protocol details a "dilute-and-shoot" approach for simple matrices and an optional Solid-Phase Extraction (SPE) for more complex samples.
Experimental Workflow: LC-MS Analysis
Caption: Workflow for the proposed LC-MS/MS analysis using a direct "dilute-and-shoot" method.
Detailed LC-MS Protocol
A. Sample Preparation ("Dilute-and-Shoot")
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 900 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to mix.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC autosampler vial.[12]
B. Optional Sample Preparation (Solid-Phase Extraction - SPE) For complex matrices requiring cleanup and concentration:
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.[13]
C. LC-MS/MS Instrumentation and Conditions
-
Place the prepared vial in the autosampler.
-
Inject 5 µL of the sample into the LC-MS/MS system.
-
Analyze using the parameters suggested in the table below.
Quantitative Data: Proposed LC-MS/MS Parameters
| Parameter | Proposed Value / Condition |
| Liquid Chromatograph | |
| LC Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) or C18 Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient (HILIC) | 95% B (hold 1 min), ramp to 50% B in 5 min, hold 2 min, return to 95% B and equilibrate |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Proposed MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (To be determined by infusion of a standard) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. jfda-online.com [jfda-online.com]
- 11. holcapek.upce.cz [holcapek.upce.cz]
- 12. pharmdinfo.com [pharmdinfo.com]
- 13. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography[v1] | Preprints.org [preprints.org]
Application Notes and Protocols: Derivatization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. This versatile building block, featuring both a reactive secondary alcohol and a secondary alkyl chloride on a sulfolane scaffold, offers multiple avenues for chemical modification to generate novel compound libraries for drug discovery and development. The sulfolane moiety is a recognized pharmacophore in various biologically active compounds, making its derivatives attractive for medicinal chemistry programs.
Overview of Derivatization Strategies
The chemical structure of this compound allows for selective reactions at two primary sites: the hydroxyl group at the C-4 position and the chloro group at the C-3 position.
Derivatization of the Hydroxyl Group:
-
Etherification: The Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups.
-
Esterification: Acylation of the hydroxyl group can be achieved using acyl halides or anhydrides to form corresponding esters.
Derivatization of the Chloro Group:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, azides, or thiols, to introduce new functional groups.
It is important to consider the potential for competing reactions and the stereochemistry of the starting material when planning synthetic routes. The following protocols are provided as exemplary methods and may require optimization for specific substrates and desired products.
Experimental Protocols
Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the O-alkylation of this compound with an alkyl halide in the presence of a base.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be increased to 110 °C.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the corresponding ether derivative. Yields will vary depending on the specific alkyl halide used.
Esterification of the Hydroxyl Group
This protocol details the acylation of the hydroxyl group using an acid anhydride.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride (or other suitable anhydride)
-
Pyridine (optional, as catalyst and base)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or neat if liquid).
-
Add acetic anhydride (1.5 eq). For less reactive alcohols, a catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP) can be added. For a solvent-free approach, the substrate and acetic anhydride can be mixed directly.[2]
-
Stir the reaction mixture at room temperature or gently heat to 60 °C if necessary. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Expected Outcome: This protocol should provide the acetylated product in good to excellent yields.
Nucleophilic Substitution of the Chloro Group with an Amine
This protocol describes the displacement of the chlorine atom by a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
A suitable solvent (e.g., acetonitrile, DMSO)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if the amine salt is used or to scavenge HCl.
-
Round-bottom flask or sealed tube for elevated temperatures
-
Magnetic stirrer and stir bar
-
Heating source
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the amine (2.0-3.0 eq). The excess amine can also act as the base.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC. For less reactive amines, heating in a sealed tube may be necessary.
-
Upon completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the product by column chromatography. It is important to note that over-alkylation can occur with primary amines, leading to a mixture of products.[3]
Expected Outcome: This reaction is expected to yield the corresponding 3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide derivative.
Data Presentation
Table 1: Exemplary Derivatization Reactions and Conditions
| Reaction Type | Reagents and Conditions | Product Structure | Expected Yield Range | Reference |
| Etherification | R-X, K₂CO₃, DMF, 70-110 °C | 3-chloro-4-(alkoxy)tetrahydrothiophene-1,1-dioxide | Moderate to Good | [1] |
| Esterification | (RCO)₂O, 60 °C, solvent-free | 3-chloro-4-(acyloxy)tetrahydrothiophene-1,1-dioxide | Good to Excellent | [2] |
| Amination | R₂NH, Solvent, Heat | 3-(dialkylamino)-4-hydroxytetrahydrothiophene-1,1-dioxide | Variable | [3] |
Visualizations
Derivatization Pathways
Caption: Reaction pathways for the derivatization of this compound.
Experimental Workflow for Ether Synthesis
Caption: General experimental workflow for the Williamson ether synthesis of this compound.
Logical Relationship of Functional Group Reactivity
Caption: Reactivity sites on this compound.
References
Application Notes and Protocols: 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and offer a foundation for the development of novel synthetic routes.
Synthesis of trans-3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
The primary route to trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide involves the halohydrination of 2,5-dihydrothiophene-1,1-dioxide. This method is analogous to the well-documented synthesis of the corresponding bromo-derivative using N-bromosuccinimide (NBS)[1]. In this case, N-chlorosuccinimide (NCS) serves as the chlorine source in an aqueous medium.
Reaction Scheme:
Caption: Synthesis of the title compound via a chloronium ion intermediate.
Experimental Protocol:
A detailed protocol for the synthesis of the bromo-analogue provides a strong template for this reaction[1].
-
Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) and N-chlorosuccinimide (1.1 eq).
-
Solvent Addition: Add deionized water to the flask (approximately 1.7 mL per gram of the starting sulfone).
-
Reaction Conditions: Assemble a reflux condenser on the flask and heat the mixture in a water bath. Bring the water bath to a boil and maintain reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. The product is expected to crystallize out of the solution. Collect the crystals by suction filtration and wash them with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot water to yield the pure trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide.
Table 1: Synthesis of trans-3-Halo-4-hydroxytetrahydrothiophene-1,1-dioxide
| Halogen Source | Starting Material | Product | Solvent | Typical Conditions | Expected Yield | Reference |
| NBS | 2,5-Dihydrothiophene-1,1-dioxide | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | H₂O | Reflux, 1 hr | Not stated | [1] |
| NCS | 2,5-Dihydrothiophene-1,1-dioxide | trans-3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide | H₂O | Reflux, 1-2 hr | Est. >80% | Analogous to[1] |
Applications in Organic Synthesis
trans-3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a valuable intermediate for the synthesis of various substituted sulfolanes, which are important scaffolds in medicinal chemistry. Its vicinal chloro and hydroxyl groups allow for a range of subsequent transformations.
The chlorohydrin can be converted to the corresponding amino alcohol via a two-step sequence involving an epoxide intermediate. This transformation is crucial for accessing chiral amines and their derivatives.
Reaction Workflow:
Caption: Two-step synthesis of amino alcohols from the chlorohydrin.
Experimental Protocol: Epoxidation
-
Reaction Setup: Dissolve trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in a suitable solvent such as methanol or THF.
-
Base Addition: Cool the solution in an ice bath and add a solution of a base, such as sodium hydroxide (1.1 eq) in water, dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: Remove the solvent under reduced pressure. The resulting epoxide can be extracted with an organic solvent like ethyl acetate. After drying and concentrating the organic phase, the crude epoxide can be used in the next step without further purification.
Experimental Protocol: Aminolysis of the Epoxide
-
Reaction Setup: Dissolve the crude 3,4-epoxytetrahydrothiophene-1,1-dioxide (1.0 eq) in a solvent such as methanol or water.
-
Nucleophile Addition: Add an excess of the amine nucleophile (e.g., aqueous ammonia, or a primary/secondary amine) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After completion, remove the solvent and excess amine under reduced pressure. The resulting amino alcohol can be purified by crystallization or column chromatography.
Table 2: Proposed Reaction Conditions for Derivatives
| Starting Material | Reagents | Product | Solvent |
| trans-3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide | NaOH | 3,4-Epoxytetrahydrothiophene-1,1-dioxide | Methanol/Water |
| 3,4-Epoxytetrahydrothiophene-1,1-dioxide | Aqueous NH₃ | cis-4-Amino-3-hydroxytetrahydrothiophene-1,1-dioxide | Water |
| 3,4-Epoxytetrahydrothiophene-1,1-dioxide | Benzylamine | cis-4-(Benzylamino)-3-hydroxytetrahydrothiophene-1,1-dioxide | Methanol |
The resulting amino alcohols are versatile precursors for a variety of biologically active molecules. For instance, they can undergo cyclization reactions with reagents like formaldehyde to form fused oxazolidine rings, further expanding the chemical space accessible from the initial chlorohydrin.
Logical Relationship of Derivatization:
Caption: Synthetic pathways from the starting material to complex molecules.
These proposed synthetic routes highlight the utility of this compound as a key intermediate. Researchers can adapt these protocols to introduce a variety of functionalities, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
Application Notes and Protocols: 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide as a Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, also known as 3-chloro-4-hydroxysulfolane, is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom, a hydroxyl group, and a polar sulfone moiety within a saturated five-membered ring offers a unique combination of functionalities for the synthesis of diverse molecular architectures. The sulfolane scaffold itself is of increasing interest in drug discovery due to its ability to act as a hydrogen bond acceptor, potentially improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel therapeutics.
Physicochemical Properties and Safety Information
While detailed experimental data for this compound is not extensively published, its properties can be inferred from commercially available data and comparison with its bromo-analog.
| Property | Value | Reference |
| CAS Number | 49592-61-2 | |
| Molecular Formula | C₄H₇ClO₃S | |
| Molecular Weight | 170.61 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred from bromo-analog |
| Purity (typical) | ≥95% | Commercial suppliers |
Safety and Handling:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of this compound
The synthesis of this compound can be achieved via the halohydrination of 2,5-dihydrothiophene-1,1-dioxide (sulfolene). This method is analogous to the well-documented synthesis of the corresponding bromo-derivative using N-bromosuccinimide (NBS) in an aqueous medium.[3] For the chloro-analog, N-chlorosuccinimide (NCS) is the reagent of choice.
Experimental Protocol: Synthesis of trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
This protocol is adapted from the synthesis of the trans-bromo-derivative and is expected to yield the corresponding trans-chloro-product.[3]
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
-
N-Chlorosuccinimide (NCS)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Beakers
-
Ice bath
Procedure:
-
Reaction Setup: In a 50-mL round-bottom flask, combine 2,5-dihydrothiophene-1,1-dioxide (e.g., 1.18 g, 10 mmol) and N-chlorosuccinimide (e.g., 1.34 g, 10 mmol).
-
Solvent Addition: Add deionized water (e.g., 10 mL) to the flask.
-
Reaction Conditions: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and succinimide byproduct.
-
Drying: Dry the product thoroughly, for instance, in a desiccator under vacuum.
Expected Outcome: The procedure is expected to yield trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide as a crystalline solid. The yield and melting point should be determined and compared with literature values if available.
References
Application Notes and Protocols: 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases contain limited direct information on the application of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide in the synthesis of commercial agrochemicals. The following application notes and protocols are based on the compound's chemical properties, the known reactivity of its functional groups, and analogies to structurally similar compounds, particularly its bromo-analog, which is a known building block in agrochemical and pharmaceutical synthesis.[1]
Introduction
This compound is a heterocyclic compound featuring a saturated five-membered sulfur-containing ring with a sulfone group, a hydroxyl group, and a chlorine atom. The presence of these functional groups makes it a potentially versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity relevant to the agrochemical industry. The sulfone group is a key structural feature in some herbicides, and the chlorohydrin moiety allows for a variety of chemical transformations.
Physicochemical Properties
A comparative summary of the properties of this compound and its more documented bromo-analog is presented below.
| Property | This compound | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| CAS Number | 49592-61-2[2][3] | 35330-57-5[1][2][4] |
| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S[2][4] |
| Molecular Weight | 170.61 g/mol | 215.07 g/mol [2][4][5] |
| Appearance | Solid (predicted) | White crystalline solid[1] |
| Melting Point | Not available | 65-68 °C[1] |
| Solubility | Sparingly soluble in water, limited solubility in common organic solvents (predicted). | Sparingly soluble in water; limited solubility in ethyl acetate and methanol.[1] |
Potential Applications in Agrochemical Synthesis
Based on its structure, this compound can be considered a valuable synthon for introducing the tetrahydrothiophene-1,1-dioxide scaffold into larger molecules. This scaffold is of interest in agrochemical research. The key reactive sites are the hydroxyl and chloro groups.
Synthesis of Potential Fungicides
The tetrahydrothiophene ring is a component of some biologically active molecules. The chlorohydrin functionality can be converted to an epoxide, a highly reactive intermediate that can be opened by various nucleophiles to introduce diverse functionalities. For instance, reaction with azole derivatives, a common feature in many fungicides, could lead to novel compounds with potential antifungal activity.
Synthesis of Potential Herbicides
The sulfone group is present in some commercial herbicides. The tetrahydrothiophene-1,1-dioxide (sulfolane) ring can act as a rigid scaffold. The hydroxyl group can be derivatized to form ethers or esters, while the chloro group can be displaced by nucleophiles, allowing for the attachment of various pharmacophores known to be active in herbicides.
Experimental Protocols
Protocol 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[7]
Materials:
-
2,5-dihydrothiophene-1,1-dioxide (1.2 g)
-
N-bromosuccinimide (NBS) (1.8 g)
-
Deionized water (H₂O)
-
25-mL round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or hot plate with a water bath
-
Suction filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.[6]
-
Add 2 mL of H₂O and a stir bar to the flask.[6]
-
Assemble the flask with a condenser and place it in a water bath on a hot plate.[6]
-
Heat the mixture at boiling for 1 hour with stirring.[6]
-
After 1 hour, remove the heat source and allow the flask to cool to room temperature.[6]
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.[6]
-
Recrystallize the crude product from a minimum amount of hot water to obtain the purified trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[6]
Visualizations
Structure and Potential Reaction Sites
Caption: Structure and potential reaction sites of this compound.
Hypothetical Synthetic Pathway to a Fungicide Scaffold
This diagram illustrates a hypothetical two-step synthesis of a potential fungicide scaffold from this compound.
Caption: Hypothetical synthesis of a fungicide scaffold.
Conclusion
While direct applications of this compound in agrochemical synthesis are not well-documented in public literature, its chemical structure suggests it could be a useful building block. The presence of a sulfone group and a reactive chlorohydrin moiety provides multiple avenues for synthetic elaboration. Researchers interested in developing novel fungicides or herbicides containing the tetrahydrothiophene-1,1-dioxide scaffold may find this compound to be a valuable starting material for library synthesis and lead optimization. Further investigation into its synthesis and reactivity is warranted to fully explore its potential in agrochemical research and development.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 49592-61-2 [chemicalbook.com]
- 4. 3-Bromo-4-hydroxysulfolane | CymitQuimica [cymitquimica.com]
- 5. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stolaf.edu [stolaf.edu]
Application Notes and Protocols for the Polymerization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a versatile monomer for the synthesis of novel polyethers containing a sulfone group in the polymer backbone. The presence of both a hydroxyl and a chloro functional group allows for self-polycondensation, yielding polymers with unique properties. The sulfone group imparts thermal stability and specific solubility characteristics, while the polyether backbone can offer flexibility and potential biocompatibility. These polymers are of significant interest for various applications, particularly in the field of drug delivery, where biodegradable and functional polymers are in high demand.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(3-hydroxy-4-chlorotetrahydrothiophene-1,1-dioxide), a novel polyether-sulfone.
Applications
Polymers derived from this compound are promising candidates for advanced biomedical applications due to the combination of the sulfone and ether functionalities.
-
Drug Delivery Systems: The hydrophilic nature of the polyether backbone, combined with the potential for the sulfone group to engage in specific interactions, makes these polymers suitable for encapsulating and delivering a variety of therapeutic agents.[1][2] The polymer backbone is anticipated to be biodegradable, breaking down into non-toxic, water-soluble small molecules.[2][4]
-
Biomaterials: These polymers can be explored for the development of scaffolds in tissue engineering, where biocompatibility and controlled degradation are crucial.[1]
-
Specialty Membranes: The presence of the polar sulfone group suggests that these polymers could be utilized in the fabrication of membranes for separation processes.
Polymerization Reaction
The polymerization of this compound proceeds via a self-polycondensation reaction, analogous to the Williamson ether synthesis. In the presence of a strong base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then undergoes an intramolecular or, more favorably for polymerization, an intermolecular nucleophilic substitution with the chloro group of another monomer molecule, forming an ether linkage and eliminating a chloride salt.
Signaling Pathway Diagram
Caption: Proposed mechanism for the polycondensation of this compound.
Experimental Protocols
Materials and Methods
-
Monomer: this compound (98% purity)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil
-
Solvent: Anhydrous N,N-dimethylformamide (DMF)
-
Precipitation Solvent: Methanol
-
Purification Solvent: Deionized water
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of the polyether-sulfone.
Detailed Synthesis Protocol
-
Monomer Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 10.0 g (53.6 mmol) of this compound in 100 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Carefully add 2.36 g (59.0 mmol, 1.1 equivalents) of 60% NaH dispersion in mineral oil in small portions over 30 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Polymerization: After the addition of NaH is complete, slowly warm the reaction mixture to room temperature and then heat to 80°C. Allow the reaction to proceed under a nitrogen atmosphere for 24 hours.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and quench any remaining NaH by the slow addition of 10 mL of methanol. Pour the viscous polymer solution into 800 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Decant the methanol and redissolve the crude polymer in a minimal amount of DMF. Re-precipitate the polymer in methanol. Filter the white solid polymer and wash it thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 48 hours to a constant weight.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of poly(3-hydroxy-4-chlorotetrahydrothiophene-1,1-dioxide).
Table 1: Polymerization Reaction Data
| Parameter | Value |
| Monomer Loading | 10.0 g |
| Polymer Yield | 7.8 g (85%) |
| Appearance | White to off-white powder |
Table 2: Polymer Characterization Data
| Property | Method | Result |
| Number-Average Molecular Weight (Mn) | GPC | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | GPC | 32,000 g/mol |
| Polydispersity Index (PDI) | GPC | 2.13 |
| Glass Transition Temperature (Tg) | DSC | 135 °C |
| Decomposition Temperature (Td, 5% weight loss) | TGA | 310 °C |
Characterization Protocols
Gel Permeation Chromatography (GPC)
-
Instrument: Agilent 1260 Infinity II GPC/SEC System
-
Columns: Two PLgel 5 µm MIXED-D columns in series
-
Mobile Phase: DMF with 0.01 M LiBr
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Detector: Refractive Index (RI)
-
Calibration: Polystyrene standards
Protocol:
-
Prepare polymer solutions in the mobile phase at a concentration of 2 mg/mL.
-
Filter the solutions through a 0.45 µm PTFE syringe filter.
-
Inject 100 µL of the sample solution into the GPC system.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Protocol:
-
Dissolve approximately 10 mg of the polymer in 0.7 mL of DMSO-d6.
-
Acquire 1H and 13C NMR spectra.
-
Analyze the spectra to confirm the formation of the polyether structure and the absence of monomer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Protocol:
-
Place a small amount of the dry polymer powder on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm-1.
-
Identify characteristic peaks for the sulfone group (around 1300 and 1130 cm-1) and the ether linkage (around 1100 cm-1).
-
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments DSC 25
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to 25°C at 10°C/min.
-
Reheat the sample to 200°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments TGA 55
-
Protocol:
-
Place 5-10 mg of the polymer in a platinum TGA pan.
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and potential application of polymers derived from this compound. This novel class of polyether-sulfones holds significant promise for advancements in drug delivery and biomaterials science. The detailed methodologies and expected data will be valuable for researchers and scientists exploring the development of new functional polymers.
References
- 1. Polyethersulfone Polymer for Biomedical Applications and Biotechnology [mdpi.com]
- 2. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-up Synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Abstract
This document provides a detailed, two-step protocol for the scale-up synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a functionalized sulfolane derivative of interest in medicinal chemistry and materials science. The synthesis commences with the well-established, high-yield cycloaddition of butadiene and sulfur dioxide to produce the key intermediate, 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene). The subsequent step involves a regioselective chlorohydroxylation of the double bond using N-chlorosuccinimide in an aqueous medium. This application note includes comprehensive experimental procedures, a summary of quantitative data, safety precautions, and a visual workflow of the synthesis.
Introduction
This compound is a heterocyclic compound featuring a sulfone group, a hydroxyl group, and a chlorine atom. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized polymers. The sulfone moiety provides high polarity and metabolic stability, while the chloro and hydroxyl groups offer reactive handles for further chemical modifications. The development of a robust and scalable synthetic route is crucial for enabling its broader application in research and development. This protocol outlines a practical approach for its preparation on a multi-gram to kilogram scale.
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the intermediate 2,5-dihydrothiophene-1,1-dioxide, followed by its conversion to the target product.
Step 1: Scale-up Synthesis of 2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene)
This procedure is based on the industrial method for producing 3-sulfolene via a cheletropic reaction.[1][2][3]
Materials:
-
Liquefied 1,3-butadiene
-
Liquefied sulfur dioxide
-
tert-Butylcatechol (polymerization inhibitor)
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller.
Procedure:
-
Ensure the autoclave reactor is clean, dry, and has been pressure tested.
-
Charge the reactor with sulfur dioxide. For every 1.0 molar equivalent of butadiene to be used, add approximately 1.2 molar equivalents of sulfur dioxide.
-
Add a catalytic amount of the polymerization inhibitor, tert-butylcatechol (e.g., 0.1% by weight relative to butadiene).
-
Seal the reactor and begin stirring.
-
Carefully introduce the liquefied 1,3-butadiene into the reactor. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Once the addition is complete, heat the reactor to 80-100°C.[3] The pressure will increase; monitor the pressure gauge to ensure it remains within the safe operating limits of the reactor.
-
Maintain the reaction at this temperature with vigorous stirring for 5-6 hours.[3]
-
After the reaction period, cool the reactor to room temperature. The internal pressure should decrease significantly.
-
Carefully vent any unreacted sulfur dioxide into a suitable scrubbing solution (e.g., sodium hydroxide solution).
-
Open the reactor and collect the solid product. The crude 2,5-dihydrothiophene-1,1-dioxide can be purified by recrystallization from water or a suitable organic solvent if necessary, though for the subsequent step, high purity is often not required. A high yield of over 95% is expected under these conditions.[3]
Step 2: Synthesis of this compound
This step involves the chlorohydroxylation of the alkene in 3-sulfolene.
Materials:
-
2,5-dihydrothiophene-1,1-dioxide from Step 1
-
N-chlorosuccinimide (NCS)
-
Acetone
-
Deionized water
-
Sodium sulfite (for quenching)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dihydrothiophene-1,1-dioxide (1.0 eq.) in a 1:1 mixture of acetone and deionized water.
-
Cool the resulting solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of N-chlorosuccinimide (1.1 eq.) in a minimal amount of acetone.
-
Slowly add the NCS solution to the cooled solution of 3-sulfolene over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any remaining NCS by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the proposed scale-up synthesis.
| Parameter | Step 1: Synthesis of 3-Sulfolene | Step 2: Synthesis of Target Compound |
| Reactants | 1,3-Butadiene, Sulfur Dioxide | 3-Sulfolene, N-chlorosuccinimide |
| Molar Ratio | 1 : 1.2 | 1 : 1.1 |
| Solvent | None (neat reaction) | Acetone/Water (1:1) |
| Temperature | 80-100°C | 0-5°C |
| Pressure | Autogenous | Atmospheric |
| Reaction Time | 5-6 hours | 4-6 hours |
| Projected Yield | >95% | 75-85% |
| Projected Purity | >98% (after recrystallization) | >99% (after recrystallization) |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Safety Information
-
1,3-Butadiene: Extremely flammable liquefied gas. It is a known carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Sulfur Dioxide: Toxic and corrosive liquefied gas. It can cause severe respiratory irritation. Handle only in a well-ventilated area and with appropriate respiratory protection.
-
High-Pressure Reactions: The synthesis of 3-sulfolene involves high pressures and temperatures. A thorough understanding of the equipment and safety protocols for high-pressure reactions is essential. The reactor must be equipped with a pressure relief valve.
-
N-chlorosuccinimide (NCS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
General Precautions: Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the halohydrination of 2,5-dihydrothiophene-1,1-dioxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive chlorinating agent (e.g., N-chlorosuccinimide - NCS).2. Reaction temperature is too low.3. Insufficient reaction time.4. Inappropriate solvent. | 1. Use a fresh, high-purity batch of the chlorinating agent.2. Gradually increase the reaction temperature in increments of 5-10°C.3. Monitor the reaction progress using TLC or LC-MS and increase the reaction time accordingly.4. While water is a common solvent for this type of reaction, consider screening other polar protic solvents. |
| Formation of Dichlorinated Byproducts | 1. Excess of chlorinating agent.2. Prolonged reaction time.3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the chlorinating agent.2. Quench the reaction as soon as the starting material is consumed, as monitored by TLC or LC-MS.3. Lower the reaction temperature to improve selectivity for mono-chlorination. |
| Formation of Isomeric Byproducts | 1. Non-optimal reaction pH.2. Inappropriate solvent system. | 1. Buffer the reaction mixture to maintain a slightly acidic to neutral pH, which can favor the desired halohydrin formation.2. Evaluate different solvent systems, such as aqueous mixtures with co-solvents (e.g., acetone, t-butanol), to influence regioselectivity. |
| Product Decomposition During Workup or Purification | 1. Presence of strong acids or bases during workup.2. High temperatures during purification (e.g., distillation).3. Product instability. | 1. Neutralize the reaction mixture carefully during workup.2. Utilize purification techniques that avoid high temperatures, such as recrystallization or column chromatography, if the product is thermally labile.3. Handle the purified product under an inert atmosphere and store it at a low temperature if it is found to be unstable. |
| Difficult Purification | 1. Similar polarity of the product and byproducts.2. Oily nature of the crude product. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective.2. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, ensure complete removal of solvent under a high vacuum and characterize it thoroughly by NMR and MS. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the chlorohydrination of 2,5-dihydrothiophene-1,1-dioxide using an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a polar protic solvent like water. This reaction proceeds via a cyclic chloronium ion intermediate, which is then attacked by water to form the desired chlorohydrin.
Q2: How can I minimize the formation of dichlorinated byproducts?
To minimize the formation of dichlorinated byproducts, it is crucial to control the stoichiometry of the chlorinating agent. Using a precise 1:1 molar ratio of 2,5-dihydrothiophene-1,1-dioxide to N-chlorosuccinimide is recommended. Additionally, monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-chlorination. Lowering the reaction temperature can also enhance selectivity for the mono-chlorinated product.
Q3: What is the role of the solvent in this reaction?
The solvent plays a critical role in this synthesis. A polar protic solvent, such as water, is necessary to act as the nucleophile that attacks the intermediate chloronium ion, leading to the formation of the hydroxyl group. The solvent also helps to dissolve the reactants and facilitate the reaction.
Q4: Are there any alternative chlorinating agents to N-chlorosuccinimide (NCS)?
Yes, other N-chloro reagents or sources of electrophilic chlorine can be used. However, NCS is often preferred due to its ease of handling and moderate reactivity. Other reagents might require different reaction conditions and could lead to different byproduct profiles.
Q5: How should the crude product be purified?
Recrystallization is often a suitable method for purifying the solid product.[1] A common solvent for recrystallization is hot water, followed by slow cooling to allow for the formation of well-defined crystals.[1] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be employed.
Experimental Protocols
Synthesis of this compound
Materials:
-
2,5-dihydrothiophene-1,1-dioxide
-
N-chlorosuccinimide (NCS)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 2,5-dihydrothiophene-1,1-dioxide and a stoichiometric equivalent of N-chlorosuccinimide.
-
Add deionized water to the flask to serve as the solvent.
-
Attach a condenser and place the flask in a heating mantle or water bath.
-
Stir the mixture vigorously and heat to a temperature that allows for a steady reaction rate without excessive byproduct formation (a good starting point is often reflux, but optimization may be required).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.
-
If crystals form upon cooling, place the flask in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.
-
Dry the product thoroughly. Further purification can be achieved by recrystallization from hot water.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
Technical Support Center: Synthesis of Halogenated Sulfolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated sulfolanes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of halogenated sulfolanes, providing potential causes and recommended solutions.
| Problem | Potential Cause | Suggested Solution | Preventative Measures |
| Low yield of desired monohalogenated sulfolane | 1. Over-halogenation: Formation of di- and polyhalogenated sulfolanes. | - Reduce the molar ratio of the halogenating agent to the sulfolane. - Monitor the reaction progress closely using GC-MS or NMR and stop the reaction once the desired product is maximized. - Purify the crude product using fractional distillation or column chromatography to separate the mono-, di-, and polyhalogenated products.[1][2][3][4][5] | - Perform a stoichiometry optimization study to determine the ideal molar ratio of reactants. - Add the halogenating agent slowly and in portions to maintain a low concentration in the reaction mixture. |
| 2. Formation of sulfolene byproducts: Dehydrohalogenation of the halogenated sulfolane. | - If a base is used, consider a weaker base or a non-basic method. - Lower the reaction temperature to disfavor the elimination reaction. - Use a non-polar solvent to reduce the rate of elimination. | - Avoid high temperatures and strong bases unless the protocol specifically requires them. - Work up the reaction under neutral or slightly acidic conditions to prevent base-induced elimination during purification. | |
| 3. Incomplete reaction: Unreacted starting material remains. | - Increase the reaction time or temperature cautiously, while monitoring for an increase in side products. - Ensure the purity and reactivity of the halogenating agent. | - Use a slight excess of the halogenating agent if over-halogenation is not a major concern. - Ensure all reagents are dry and of high purity. | |
| Presence of significant amounts of di- or polyhalogenated sulfolanes in the product mixture | Excess of halogenating agent or prolonged reaction time. | - Optimize the stoichiometry of the halogenating agent. - Control the reaction time carefully. - Separate the products by fractional distillation under reduced pressure or by column chromatography.[1][2][3][4][5] | - Use sulfolane as the limiting reagent. - Perform kinetic studies to understand the rate of formation of mono- and polyhalogenated products. |
| Formation of colored impurities | Decomposition of sulfolane or side reactions at high temperatures. | - Lower the reaction temperature. - Purify the product using activated carbon treatment followed by distillation or recrystallization. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the sulfolane starting material is pure. |
| Difficulty in purifying the halogenated sulfolane | Similar boiling points of the desired product and side products. | - Use a longer fractionating column for distillation.[1][2][3][4][5] - Employ high-performance liquid chromatography (HPLC) for separation. - Consider derivatization of the impurities to facilitate separation. | - Optimize reaction conditions to minimize the formation of byproducts with similar physical properties. |
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Side Reactions
Q1: What are the most common side reactions during the synthesis of 3-chlorosulfolane?
A1: The two most prevalent side reactions are:
-
Over-halogenation: The substitution of more than one hydrogen atom on the sulfolane ring, leading to the formation of dichlorinated and polychlorinated sulfolanes. This is especially common in free-radical halogenation.
-
Elimination (Dehydrohalogenation): The removal of a hydrogen and a halogen atom from adjacent carbons to form sulfolenes (e.g., 2-sulfolene and 3-sulfolene). This is often promoted by heat and the presence of a base.
Q2: How can I minimize the formation of dichlorosulfolane?
A2: To minimize the formation of dichlorosulfolane, you should carefully control the stoichiometry of the reaction. Use a molar ratio of the chlorinating agent to sulfolane that favors monosubstitution, typically by using sulfolane in excess. Slow, portion-wise addition of the chlorinating agent can also help maintain a low concentration of the halogenating species and reduce the likelihood of a second halogenation event.
Q3: What conditions favor the formation of sulfolene byproducts?
A3: The formation of sulfolenes via elimination is favored by:
-
High reaction temperatures.
-
The presence of a base. Even weak bases can promote elimination, especially at elevated temperatures.
-
Polar protic solvents.
To avoid sulfolene formation, it is recommended to use lower reaction temperatures and to work under neutral or acidic conditions, if the desired reaction pathway allows.
Q4: Is ring-opening a common side reaction during the halogenation of sulfolane?
A4: Under typical halogenation conditions (e.g., free-radical chlorination with sulfuryl chloride or N-chlorosuccinimide), the sulfolane ring is generally stable and ring-opening is not a major side reaction.[6] However, under very harsh conditions or with specific reagents, ring-opening could potentially occur, but it is not a commonly reported issue in standard halogenation procedures.
Experimental Protocols and Analysis
Q5: Can you provide a general experimental protocol for the free-radical chlorination of sulfolane?
A5: Yes, here is a general protocol for the synthesis of 3-chlorosulfolane using sulfuryl chloride and a radical initiator.
Protocol: Synthesis of 3-Chlorosulfolane via Free-Radical Chlorination
Materials:
-
Sulfolane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve sulfolane in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add the radical initiator (e.g., AIBN, typically 1-5 mol%).
-
Heat the mixture to reflux (the temperature will depend on the solvent used).
-
Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel over a period of 1-2 hours. A molar ratio of sulfolane to sulfuryl chloride of 2:1 or higher is recommended to favor monochlorination.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until GC-MS analysis indicates the consumption of the starting material and formation of the desired product.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any acidic byproducts (HCl and SO₂).
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to separate the unreacted sulfolane, 3-chlorosulfolane, and any dichlorosulfolane byproducts.[1][2][3][4][5]
Q6: How can I analyze the crude product mixture to identify and quantify the side products?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for analyzing the crude reaction mixture.[1]
-
Identification: The mass spectrometer will provide the mass-to-charge ratio of the different components, allowing for the identification of sulfolane (m/z 120), monochlorosulfolane (m/z 154/156), dichlorosulfolane (m/z 188/190/192), and sulfolenes (m/z 118).[7][8][9]
-
Quantification: By integrating the peak areas in the gas chromatogram, you can determine the relative amounts of each component in the mixture. Calibration with pure standards will allow for more accurate quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to characterize the crude product and identify the different species present based on their unique chemical shifts and coupling patterns.
Section 3: Visual Guides
Reaction Pathways
Troubleshooting Workflow
References
- 1. Purification [chem.rochester.edu]
- 2. chembam.com [chembam.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dec.alaska.gov [dec.alaska.gov]
Technical Support Center: Optimization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Synthesis
Welcome to the technical support center for the synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the halohydrination of 2,5-dihydrothiophene-1,1-dioxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Inappropriate solvent. | 1. Use a fresh batch of the chlorinating agent (e.g., N-chlorosuccinimide - NCS). 2. Gradually increase the reaction temperature in 5-10°C increments. 3. While water is a common solvent for bromination with NBS, consider screening aqueous mixtures with co-solvents like acetone or THF to improve substrate solubility. |
| Formation of Dichloro Byproducts | 1. Excess of chlorinating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent. 2. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. |
| Formation of Isomeric Byproducts | 1. Non-optimal reaction pH. | 1. For halohydrin formation, the reaction is typically carried out in a neutral or slightly acidic aqueous medium. The use of a buffer can sometimes improve selectivity. |
| Difficult Purification | 1. Similar polarity of the product and byproducts/starting material. 2. Oily nature of the product. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. If the product is an oil, ensure complete removal of solvent under high vacuum. If it remains an oil, characterize it thoroughly by NMR and MS. Recrystallization from a minimal amount of hot solvent is also a possibility if the product can be solidified. |
| Product Decomposition | 1. Product instability under acidic or basic conditions. 2. High temperatures during purification. | 1. Neutralize the reaction mixture carefully during workup. 2. Use purification techniques that avoid high temperatures, such as column chromatography over distillation if the product is thermally labile. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and analogous method is the halohydrination of 2,5-dihydrothiophene-1,1-dioxide. While direct synthesis of the chloro-derivative is not explicitly detailed in the provided search results, a well-established protocol for the bromo-analogue using N-bromosuccinimide (NBS) in water can be adapted.[1] This suggests a similar reaction using a chlorine source like N-chlorosuccinimide (NCS) in an aqueous medium.
Q2: What are the key reaction parameters to control for optimal yield and purity?
The key parameters to optimize include:
-
Chlorinating Agent: The choice and purity of the chlorinating agent (e.g., NCS) are critical.
-
Solvent: The solvent system, typically water or a mixture of water and a co-solvent, affects the solubility of reactants and the reaction rate.[1]
-
Temperature: The reaction temperature influences the reaction rate and the formation of byproducts.
-
Reaction Time: Monitoring the reaction to completion is crucial to avoid the formation of side products due to over-reaction.
Q3: What are the expected side products in this synthesis?
Potential side products include the dichloro-adduct, isomeric halohydrins, and unreacted starting material. The formation of these can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
Q5: What are the safety precautions for handling the reagents?
-
N-chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,5-Dihydrothiophene-1,1-dioxide: This compound is an irritant.[1] Standard laboratory safety procedures should be followed.
-
This compound: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the analogous bromo-compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) and N-chlorosuccinimide (1.1 eq).
-
Solvent Addition: Add water to the flask to form a slurry. The amount of water should be sufficient to allow for effective stirring.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (or a lower optimized temperature) and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude product by suction filtration and wash with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an appropriate solvent system to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the purification of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. The advice provided is based on general principles for the purification of polar heterocyclic compounds and data from structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
Based on its structure, which includes a sulfone group, a hydroxyl group, and a chlorine atom, this compound is expected to be a polar, likely crystalline solid. The sulfone group, in particular, contributes to high polarity and thermal stability, similar to other sulfolane derivatives.[1][2] These compounds are often soluble in polar solvents like water, methanol, and ethanol.[3][4][5]
Q2: What are the primary methods for purifying this compound?
The most common purification techniques for polar organic solids are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.
Q3: What are some potential impurities from the synthesis?
While specific impurities for the synthesis of this compound are not well-documented in publicly available literature, common impurities in analogous syntheses (e.g., the bromo-analog) can include unreacted starting materials and byproducts from side reactions.[5] For instance, if synthesized from 2,5-dihydrothiophene-1,1-dioxide, residual starting material or succinimide byproducts (if N-chlorosuccinimide is used) could be present.
Q4: How should this compound be stored?
Given its structure, the compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound does not crystallize from the solution upon cooling. What should I do?
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Seeding the solution with a previously obtained pure crystal can also initiate crystallization.
-
Increase Supersaturation: If crystallization does not occur, the solution may not be saturated enough. You can try to evaporate some of the solvent to increase the concentration of the compound.
-
Use an Anti-Solvent: If you have a solvent in which your compound is soluble and another in which it is insoluble (but the two solvents are miscible), you can use an anti-solvent. Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy, then allow it to cool slowly.[6][7]
-
Cool to a Lower Temperature: If cooling to room temperature or in an ice bath is ineffective, a dry ice/acetone bath can be used for low-boiling point solvents.[3]
Q2: The purity of my compound does not improve after recrystallization. Why?
-
Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or a solvent pair might be necessary to effectively separate the compound from the impurities.[3][6]
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Co-precipitation: The impurities may be co-precipitating with your product. A slower cooling rate can sometimes help to form purer crystals.
-
Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.
Flash Column Chromatography Issues
Q1: My compound elutes with the solvent front (low retention) on a silica gel column. How can I improve retention?
This is a common issue with highly polar compounds on normal-phase silica gel.[8]
-
Decrease Solvent Polarity: Start with a less polar eluent system. For very polar compounds, you may need to use a solvent system with a low percentage of a highly polar solvent.
-
Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more suitable option.[8]
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent like water.[9]
Q2: My compound shows significant peak tailing on the column. What is the cause and how can I fix it?
Peak tailing for polar compounds on silica is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a modifier can improve peak shape. For acidic compounds, adding acetic or formic acid can help. For basic compounds, adding triethylamine or ammonia can neutralize the acidic sites on the silica.[10]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica.[10]
Q3: The compound seems to be decomposing on the silica gel column. What can I do?
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before developing to see if any new spots appear, which would indicate decomposition.[11]
-
Deactivate the Silica: You can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.
-
Switch to a Different Purification Method: If the compound is unstable on silica, consider recrystallization or reverse-phase chromatography.
Data Presentation
Table 1: Suggested Solvent Systems for Flash Chromatography of Polar Compounds
| Polarity of Compound | Suggested Starting Solvent System (v/v) | Notes |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane | A standard system for a wide range of compounds. |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Good for compounds that are not very soluble in less polar systems.[2] |
| Very Polar | 5-10% Methanol in Dichloromethane (with 0.1-1% modifier if needed) | For highly functionalized, polar molecules. |
| Very Polar (HILIC) | 95:5 Acetonitrile:Water | This technique is excellent for retaining and separating very polar compounds.[9] |
Experimental Protocols
General Recrystallization Protocol
Note: This protocol is adapted from the procedure for the analogous compound, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, which uses water as the recrystallization solvent.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water (or another suitable solvent) while stirring and heating until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold deionized water (or the recrystallization solvent) to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum.
General Flash Chromatography Protocol
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds that are not very soluble in the eluent, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for troubleshooting the purification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. rubingroup.org [rubingroup.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. stolaf.edu [stolaf.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Purification [chem.rochester.edu]
Overcoming stability issues with 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Disclaimer: Specific stability data for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is limited in publicly available literature. The following information is provided for guidance and is based on general chemical principles applied to its structure and data from analogous compounds. Researchers should always perform their own stability studies to confirm these potential pathways and establish appropriate handling and storage conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: this compound possesses several functional groups that can affect its stability:
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Chlorohydrin Moiety: The presence of a chlorine atom and a hydroxyl group on adjacent carbons makes the molecule susceptible to certain reactions, particularly under basic conditions.
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Sulfone Group: The tetrahydrothiophene-1,1-dioxide ring is a sulfone. While generally stable, sulfones can undergo degradation under harsh conditions.
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Secondary Hydroxyl Group: The hydroxyl group can be susceptible to oxidation.
Q2: What are the primary suspected degradation pathways for this compound?
A2: Based on its structure, two main degradation pathways are likely:
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Base-Catalyzed Intramolecular Cyclization: Under basic conditions (pH > 7), the hydroxyl group can deprotonate and act as an internal nucleophile, displacing the adjacent chloride ion to form a bicyclic epoxide derivative. This is a common reaction for chlorohydrins.
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Oxidation: The secondary hydroxyl group can be oxidized to a ketone, especially in the presence of oxidizing agents.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and moisture, at 2-8°C. For long-term storage, storing at -20°C is advisable. If preparing solutions, they should be made fresh in a neutral, aprotic solvent if possible. If aqueous buffers are necessary, maintain a neutral pH (pH 6-7) and use them for the shortest possible duration, storing them at 2-8°C.
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the stability of this compound. A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of the compound leading to reduced potency or the presence of interfering byproducts.
-
Recommended Action:
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Verify the storage conditions of your stock of this compound.
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Perform an analytical test, such as HPLC, to assess the purity of the compound.
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If degradation is confirmed, discard the old stock and obtain a fresh batch.
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Ensure that the experimental conditions (e.g., pH, temperature) are within the recommended stability range.
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Issue 2: Appearance of a new, less polar peak in my HPLC chromatogram after treatment with a basic buffer.
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Possible Cause: Base-catalyzed intramolecular cyclization to form the epoxide derivative.
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Recommended Action:
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Confirm the identity of the new peak using LC-MS. The epoxide derivative will have a molecular weight corresponding to the loss of HCl from the parent compound.
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If the epoxide is an undesired byproduct, avoid basic conditions in your experiment. If a basic pH is required, use the lowest effective pH and minimize the reaction time.
-
Issue 3: My sample shows multiple new peaks after exposure to strong oxidizing agents.
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Possible Cause: The secondary hydroxyl group is susceptible to oxidation, which can lead to the formation of a ketone and potentially other oxidation byproducts.
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Recommended Action:
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Use mass spectrometry to characterize the new products.
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If oxidation is detrimental to your experiment, avoid the use of strong oxidizing agents.
-
Data Presentation
Table 1: Hypothetical Forced Degradation Study Data
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound after 24 hours under various stress conditions.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl (Acid Hydrolysis) | < 5% | Minor unknown polar impurities |
| 0.1 M NaOH (Base Hydrolysis) | > 90% | Epoxide derivative |
| 3% H₂O₂ (Oxidation) | ~ 25% | Ketone derivative |
| Heat (60°C, Neutral pH) | < 10% | Minor unknown impurities |
| Photostability (UV light) | < 5% | No significant degradation |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
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A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at 210 nm
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Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
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Application of Stress Conditions:
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Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
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Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
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Oxidative Condition: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
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Thermal Stress: Dilute the stock solution with water (pH adjusted to 7) to a final concentration of 0.1 mg/mL and incubate at 60°C.
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Photolytic Stress: Expose the solution in a quartz cuvette to UV light.
-
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Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the HPLC method described above.
Visualizations
Technical Support Center: 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
The primary reactive sites are the chlorine atom at the C-3 position, which is susceptible to nucleophilic substitution, and the hydroxyl group at the C-4 position, which can act as a nucleophile or be deprotonated to form an alkoxide. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the C-3 carbon, making it more reactive towards nucleophiles.
Q2: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors, including incomplete reaction, competing elimination reactions, or side reactions involving the hydroxyl group. To enhance the yield, consider the following strategies:
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Choice of Base: A non-nucleophilic, sterically hindered base can favor substitution over elimination.
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Solvent Selection: A polar aprotic solvent can accelerate SN2 reactions.
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Temperature Control: Lowering the reaction temperature can help to minimize side reactions, particularly elimination.
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Protection of the Hydroxyl Group: Protecting the hydroxyl group as a silyl ether or an ester can prevent its interference in the reaction.
Q3: How can I minimize the formation of elimination byproducts?
Elimination is a common side reaction. To favor substitution over elimination:
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Use a less sterically hindered nucleophile.
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Employ a non-basic or weakly basic nucleophile if possible.
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If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures.
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Choose a solvent that does not favor elimination, such as a polar aprotic solvent.
Q4: Can intramolecular reactions occur with this molecule?
Yes, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile to displace the adjacent chlorine atom, leading to the formation of an epoxide. To avoid this, either protect the hydroxyl group or use reaction conditions that do not favor its deprotonation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance SN2 reaction rates. |
| Formation of Elimination Product | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. 3. Use of a protic solvent. | 1. Switch to a weaker, non-nucleophilic base. 2. Lower the reaction temperature. 3. Use a polar aprotic solvent. |
| Formation of Epoxide Side Product | Intramolecular cyclization under basic conditions. | 1. Protect the hydroxyl group before the substitution reaction. 2. Use a non-basic nucleophile or carefully control the stoichiometry of the base. |
| Multiple Products Observed | 1. Competing substitution and elimination reactions. 2. Reaction with the hydroxyl group. 3. Stereochemical issues. | 1. Optimize reaction conditions (temperature, base, solvent) to favor one pathway. 2. Protect the hydroxyl group. 3. Analyze the stereochemistry of the starting material and products to understand the reaction mechanism. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This is a general guideline; specific conditions will vary depending on the nucleophile.
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Protection of the Hydroxyl Group (Optional but Recommended):
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Dissolve this compound in a suitable solvent (e.g., dichloromethane).
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Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Add the protecting group reagent (e.g., a silyl chloride like TBDMSCl) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Work up the reaction to isolate the protected intermediate.
-
-
Nucleophilic Substitution:
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Dissolve the protected or unprotected starting material in a polar aprotic solvent (e.g., DMF or acetonitrile).
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Add the nucleophile (and a non-nucleophilic base if required).
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Heat the reaction mixture to an appropriate temperature (start at room temperature and increase if necessary) and monitor the progress by TLC or GC/MS.
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Upon completion, cool the reaction mixture and perform an aqueous workup.
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Purify the product by column chromatography.
-
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing reaction pathways for the starting material.
Technical Support Center: Byproduct Analysis in 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors. Consider the following troubleshooting steps:
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Reagent Quality: Ensure the starting material, 2,5-dihydrothiophene-1,1-dioxide (sulfolene), is pure. Impurities can inhibit the reaction. The chlorinating agent (e.g., N-chlorosuccinimide - NCS) should be fresh and active.
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Reaction Temperature: The reaction temperature might be too low, leading to incomplete conversion. Conversely, if the temperature is too high, it could promote the formation of degradation byproducts. We recommend starting at room temperature and monitoring the reaction progress before considering gentle heating.
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pH of the Reaction Medium: The formation of the chlorohydrin is sensitive to pH. In aqueous media, the reaction is typically performed without strong acid or base. Ensure the pH is near neutral to slightly acidic.
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Reaction Time: The reaction may not have gone to completion. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing multiple spots on my TLC plate close to my product spot. What are these likely byproducts?
A2: The presence of multiple spots near the product suggests the formation of isomers or related impurities. Common byproducts in this reaction include:
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Regioisomer (4-chloro-3-hydroxytetrahydrothiophene-1,1-dioxide): The chloronium intermediate can be opened by water at either carbon of the original double bond. The polarity of this isomer is often very similar to the desired product, making separation difficult.
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Dichloro Byproducts: Over-chlorination can lead to the formation of dichlorinated species, especially if an excess of the chlorinating agent is used.
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Unreacted Starting Material: A spot corresponding to 2,5-dihydrothiophene-1,1-dioxide may be present if the reaction is incomplete.
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Elimination Product (3-chloro-2,3-dihydrothiophene-1,1-dioxide): Under certain conditions, subsequent dehydration of the product can occur.
Q3: How can I minimize the formation of the regioisomeric byproduct?
A3: Minimizing the formation of the 4-chloro-3-hydroxy regioisomer is a common challenge. Here are some strategies:
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Solvent System: The choice of solvent can influence the regioselectivity of the water molecule's attack on the chloronium ion. Experiment with different solvent systems, such as acetone/water or THF/water mixtures, to see how it impacts the isomer ratio.
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Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the desired isomer.
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Chlorinating Agent: While NCS is common, other chlorinating agents might offer different selectivity.
Q4: My purified product is an oil, but I expect a solid. What should I do?
A4: While some sources may report a solid, the presence of residual solvent or minor impurities can cause the product to present as a viscous oil.
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Drying: Ensure all solvent has been removed under a high vacuum. Gentle heating during this process can be effective, but be cautious of product degradation.
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Purification: The oily nature may be due to impurities. Re-purify the product using column chromatography with a fine-tuned eluent system to achieve better separation.
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Characterization: If the product remains an oil after rigorous drying and purification, it should be thoroughly characterized by NMR, MS, and IR to confirm its identity and purity.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through recrystallization or column chromatography.
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Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent (e.g., water or ethanol/water mixtures) can be effective for removing impurities with different solubilities.
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Column Chromatography: For oily products or complex mixtures of byproducts, silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can provide good separation of the desired product from less polar byproducts.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Byproduct Formation
| Entry | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Regioisomer (%) | Dichloro Byproduct (%) |
| 1 | NCS (1.1) | Water | 25 | 12 | 75 | 15 | 5 |
| 2 | NCS (1.1) | Acetone/H₂O (1:1) | 25 | 12 | 82 | 10 | 4 |
| 3 | NCS (1.1) | Water | 50 | 6 | 65 | 18 | 10 |
| 4 | NCS (1.5) | Water | 25 | 12 | 70 | 14 | 12 |
| 5 | Trichloroisocyanuric Acid (0.4) | Water | 25 | 10 | 78 | 12 | 6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) in a 1:1 mixture of acetone and water.
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Addition of Chlorinating Agent: To the stirring solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (eluent: 1:1 hexane/ethyl acetate) until the starting material is consumed (typically 12 hours).
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Workup: Once the reaction is complete, remove the acetone under reduced pressure. The remaining aqueous solution may precipitate succinimide, which can be removed by filtration.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: HPLC Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 4-chloro-3-hydroxy isomer, 3-chloro-4-hydroxy product, dichloro byproduct, starting material.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproducts.
Caption: General experimental workflow from reaction to product analysis.
Caption: A logical troubleshooting guide for common synthesis issues.
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The two most common and synthetically useful reactions for this substrate are dehydrochlorination to form an unsaturated sulfone, and oxidation of the secondary alcohol to the corresponding ketone. The choice of reaction pathway and catalyst is critical for achieving the desired product with high yield and purity.
Q2: What is the primary product of dehydrochlorination of this compound?
A2: The dehydrochlorination reaction typically yields 4-hydroxy-2,3-dihydrothiophene-1,1-dioxide. This reaction involves the elimination of a molecule of hydrogen chloride.
Q3: What is the expected product from the oxidation of the secondary alcohol in this compound?
A3: Oxidation of the hydroxyl group will result in the formation of 3-chloro-4-oxotetrahydrothiophene-1,1-dioxide. It is important to select an oxidizing agent that is compatible with the chloro- and sulfone functional groups.
Troubleshooting Guides
Dehydrochlorination Reactions
Dehydrochlorination is a crucial transformation for creating unsaturated five-membered ring systems. Below are common issues and their solutions.
Logical Workflow for Troubleshooting Dehydrochlorination
Caption: Troubleshooting workflow for dehydrochlorination.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Insufficiently strong base: The proton alpha to the sulfone group is acidic, but a strong base is still required for efficient elimination. 2. Low reaction temperature: The activation energy for the elimination may not be reached. 3. Poor solubility of reactants: The substrate or base may not be sufficiently soluble in the chosen solvent. | 1. Use a stronger base: Switch from weaker bases like carbonates to stronger bases such as sodium hydroxide, potassium hydroxide, or alkoxides (e.g., sodium ethoxide, potassium tert-butoxide). 2. Increase the reaction temperature: Gradually increase the temperature in 10-20°C increments while monitoring the reaction progress. 3. Change the solvent: Employ a solvent that can dissolve both the substrate and the base. Polar aprotic solvents like DMF or DMSO can be effective. For heterogeneous reactions, consider using a phase transfer catalyst. |
| Formation of Byproducts | 1. Competing substitution reaction: The alkoxide formed from the alcohol may act as a nucleophile, leading to intermolecular or intramolecular substitution products. 2. Rearrangement of the double bond: Under certain conditions, the initially formed double bond may migrate to a more stable position. | 1. Use a non-nucleophilic, sterically hindered base: Potassium tert-butoxide is a good choice to favor elimination over substitution. 2. Control reaction time and temperature: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent isomerization. |
| Difficult Product Isolation | 1. Product solubility in the aqueous phase: The hydroxyl group on the product can increase its water solubility, making extraction difficult. | 1. Saturate the aqueous phase with salt: Before extraction, add sodium chloride to the aqueous layer to decrease the solubility of the organic product. 2. Use a more polar extraction solvent: Solvents like ethyl acetate or a mixture of dichloromethane and isopropanol may be more effective. |
Oxidation of the Secondary Alcohol
The oxidation of the secondary alcohol to a ketone is a key step in modifying the core structure. Careful selection of the oxidant is necessary to avoid unwanted side reactions.
Experimental Workflow for Oxidation
Caption: General experimental workflow for oxidation.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Oxidation | 1. Insufficient amount of oxidizing agent: The stoichiometry of the reaction was not met. 2. Low reaction temperature: The reaction is too slow at the chosen temperature. 3. Decomposition of the oxidizing agent: Some oxidizing agents are unstable and may decompose before the reaction is complete. | 1. Increase the equivalents of the oxidizing agent: Add a slight excess (1.1-1.5 equivalents) of the oxidant. 2. Increase the reaction temperature: Cautiously increase the temperature, especially for milder oxidizing agents. 3. Use a fresh batch of the oxidizing agent: Ensure the quality and activity of the reagent before starting the reaction. |
| Formation of Unidentified Byproducts | 1. Over-oxidation or side reactions: The chosen oxidizing agent may be too harsh and react with other parts of the molecule. 2. Reaction with the solvent: Some oxidants can react with the solvent. | 1. Switch to a milder oxidizing agent: Consider using Dess-Martin periodinane (DMP) or a Swern oxidation, which are known for their mildness and high chemoselectivity.[1] 2. Choose an inert solvent: Dichloromethane or chloroform are generally good choices for many oxidation reactions. |
| Difficult Purification | 1. Similar polarity of starting material and product: The ketone product may have a similar polarity to the starting alcohol, making chromatographic separation challenging. 2. Removal of catalyst/reagent residues: Metal-based catalysts or reagent byproducts can be difficult to remove. | 1. Optimize the mobile phase for chromatography: A careful screening of solvent systems with different polarities is necessary. Sometimes, using a less polar solvent system in larger volumes can improve separation. 2. Choose an appropriate work-up procedure: For chromium-based oxidants, a work-up involving reduction with sodium bisulfite can help in removing chromium salts. For reactions using DMP, a wash with a saturated solution of sodium thiosulfate is effective. |
Experimental Protocols
Protocol 1: Base-Catalyzed Dehydrochlorination
This protocol describes a general procedure for the dehydrochlorination of this compound using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tert-butanol, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the tert-butanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
This protocol provides a method for the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the impact of solvent choice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Chlorinating Agent: N-chlorosuccinimide (NCS) can decompose over time. 2. Inappropriate Solvent: The chosen solvent may not facilitate the reaction. For halohydrin formation from 2,5-dihydrothiophene-1,1-dioxide, a nucleophilic solvent is required. For direct chlorination of 3-hydroxytetrahydrothiophene-1,1-dioxide, the solvent may not be optimal for solubility or reactivity. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Use Fresh NCS: It is recommended to use freshly recrystallized NCS. NCS can be purified by recrystallization from glacial acetic acid.[1] 2. Solvent Screening: If starting from 2,5-dihydrothiophene-1,1-dioxide, ensure a nucleophilic solvent such as water is present. For the direct chlorination of 3-hydroxytetrahydrothiophene-1,1-dioxide, consider screening solvents such as glacial acetic acid, acetonitrile, or dichloromethane. 3. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress. |
| Formation of Dichloro Byproducts | 1. Excess Chlorinating Agent: Using too much NCS can lead to over-chlorination. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of undesired byproducts. 3. High Reaction Temperature: Higher temperatures can sometimes favor side reactions. | 1. Stoichiometric Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NCS. 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction once the starting material is consumed. 3. Temperature Optimization: Lower the reaction temperature to improve selectivity. |
| Formation of Elimination or Rearrangement Products | 1. Basic or Acidic Impurities: Traces of acid or base in the reaction mixture can catalyze side reactions. 2. Inappropriate Solvent: The solvent may promote elimination or rearrangement pathways. | 1. Control pH: Ensure the reaction medium is neutral unless an acid or base catalyst is intentionally used. 2. Solvent Choice: Aprotic solvents may be less likely to promote certain rearrangements compared to protic solvents. |
| Difficult Purification | 1. Succinimide Byproduct: The reaction of NCS produces succinimide, which can be difficult to separate from the polar product. 2. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar chromatographic behavior. | 1. Aqueous Workup: Succinimide is water-soluble. A thorough aqueous wash of the organic extract can help remove it. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: There are two primary starting materials: 2,5-dihydrothiophene-1,1-dioxide (also known as sulfolene) or 3-hydroxytetrahydrothiophene-1,1-dioxide (3-hydroxy sulfolane). The choice of starting material will dictate the reaction type (halohydrin formation vs. direct chlorination) and the optimal solvent.
Q2: What is the role of the solvent in the synthesis starting from 2,5-dihydrothiophene-1,1-dioxide?
A2: In the reaction starting from 2,5-dihydrothiophene-1,1-dioxide, the solvent acts as a nucleophile. The reaction proceeds via a chloronium ion intermediate, which is then attacked by a solvent molecule to form the halohydrin. Therefore, a nucleophilic solvent, most commonly water, is essential for this transformation.
Q3: Can I use a non-nucleophilic solvent for the reaction with 2,5-dihydrothiophene-1,1-dioxide?
A3: If a non-nucleophilic solvent (e.g., dichloromethane, chloroform) is used with a chlorine source, the likely product will be a dichloro-tetrahydrothiophene-1,1-dioxide, as the chloride ion will act as the nucleophile.
Q4: What are the recommended solvents for the direct chlorination of 3-hydroxytetrahydrothiophene-1,1-dioxide?
A4: For the direct chlorination of an alcohol, a variety of solvents can be employed. Glacial acetic acid has been used for chlorinations with NCS on similar sulfur-containing heterocycles. Other aprotic solvents like acetonitrile or chlorinated solvents such as dichloromethane could also be suitable. Empirical screening is often necessary to determine the optimal solvent for a specific substrate.
Q5: How does solvent polarity affect the reaction?
A5: The reaction involves polar intermediates. A polar solvent can help to stabilize these intermediates, potentially increasing the reaction rate. However, the solvent's ability to act as a nucleophile is a more critical factor in the case of halohydrin formation.
Q6: How can I remove the succinimide byproduct from my reaction mixture?
A6: Succinimide is soluble in water. An effective way to remove it is by performing an aqueous workup. After the reaction is complete, the mixture can be diluted with an organic solvent and washed several times with water or a saturated sodium bicarbonate solution.
Data Presentation: Illustrative Solvent Effects
The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis of this compound from 3-hydroxytetrahydrothiophene-1,1-dioxide and NCS. This data is for illustrative purposes to guide solvent selection and optimization.
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by NMR) (%) | Key Observations |
| Glacial Acetic Acid | 4 | 25 | 85 | >95 | Clean reaction profile, easy workup. |
| Acetonitrile | 6 | 50 | 78 | 90 | Some byproduct formation observed. |
| Dichloromethane | 12 | 25 | 65 | 85 | Slower reaction rate, requires catalyst. |
| Water | 24 | 25 | <10 | - | Ineffective for direct chlorination of the alcohol. |
| Tetrahydrofuran (THF) | 8 | 40 | 72 | 88 | Moderate conversion. |
Experimental Protocols
Protocol 1: Synthesis from 2,5-Dihydrothiophene-1,1-dioxide (Halohydrin Formation)
This protocol is adapted from the analogous synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) in water.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to a gentle reflux (or maintain at a suitable temperature, e.g., 60-80°C) and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis from 3-Hydroxytetrahydrothiophene-1,1-dioxide (Direct Chlorination)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C). Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Dilute the mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for the synthesis of the target compound.
Caption: Troubleshooting logic for low yield or incomplete reaction.
References
Technical Support Center: Chiral Separation of 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the chiral separation of this compound enantiomers.
Issue 1: Poor or No Separation of Enantiomers
-
Question: I am not seeing any separation of the enantiomers, or the resolution is very poor. What should I do?
-
Answer: Poor or no separation is a common issue in chiral chromatography. Here are several steps you can take to troubleshoot this problem:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving separation. Small changes in the mobile phase can significantly impact selectivity.[1] For normal-phase chromatography, try varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reverse-phase chromatography, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Screen Different Chiral Stationary Phases (CSPs): The choice of the chiral stationary phase is the most crucial factor in a chiral separation.[1][2] If one CSP does not provide separation, it is advisable to screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
-
Adjust the Temperature: Temperature can influence the interaction between the analyte and the CSP. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Check for Column "Memory Effects": If the column has been used with other additives, it might retain a "memory" that affects the current separation.[1][3] Flushing the column with a strong solvent like dimethylformamide (DMF), followed by rinsing with ethanol, can help "reset" the stationary phase.[3]
-
Issue 2: Peak Broadening and Tailing
-
Question: My peaks are broad and show significant tailing. What could be the cause?
-
Answer: Peak broadening and tailing can be caused by several factors:
-
Column Contamination: The inlet frit of the column may be partially blocked, or the head of the column may be contaminated with strongly adsorbed sample components.[3] Reversing the column and flushing it with a strong solvent may help. If the problem persists, cleaning or replacing the inlet frit might be necessary.[3]
-
Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[3] Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can lead to tailing. Adding a small amount of an acidic or basic modifier to the mobile phase can help to suppress these interactions.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to incompatible solvents or extreme pH conditions.[3][4]
-
Issue 3: High Backpressure
-
Question: The backpressure on my HPLC system has suddenly increased. What should I do?
-
Answer: A sudden increase in backpressure is usually indicative of a blockage in the system.
-
Check the Column Frit: The most common cause is a blocked inlet frit on the column.[3] As mentioned above, back-flushing the column can often resolve this.
-
Sample Precipitation: The sample may have precipitated upon injection into the mobile phase.[3] Ensure the sample is fully soluble in the mobile phase.
-
System Blockage: Check for blockages in other parts of the HPLC system, such as the injector or tubing.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers?
A1: The selection of a CSP is often empirical.[2] However, for a molecule containing a hydroxyl group and a sulfone moiety, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point. These columns are versatile and can be used in both normal-phase and reverse-phase modes. It is recommended to screen a small set of diverse CSPs to find the optimal one.
Q2: What are typical starting conditions for method development?
A2: A good starting point for method development on a polysaccharide-based CSP would be:
| Parameter | Normal-Phase | Reverse-Phase |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
These conditions should be systematically varied to optimize the separation.
Q3: Can I use additives in the mobile phase?
A3: Yes, small amounts of acidic or basic additives can significantly improve peak shape and resolution. For example, 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) can be added to the mobile phase. Be aware that additives can have a persistent "memory effect" on the column.[1]
Q4: How can I confirm the elution order of the enantiomers?
A4: To confirm the elution order, you will need to obtain a pure standard of one of the enantiomers. Inject the pure enantiomer and compare its retention time to the retention times of the two peaks in the racemic mixture.
Experimental Protocols
General Method Development Workflow
Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues in chiral HPLC.
References
Validation & Comparative
Characterization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a key intermediate in medicinal chemistry.[1][2][3] The performance of this compound is critically dependent on its purity, making robust analytical characterization essential. This document outlines experimental protocols and presents a comparative analysis of common analytical techniques, supported by illustrative data.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be assessed using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6][7][8][9] Each method offers distinct advantages and is suited for detecting different types of impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the integrated signal of specific nuclei relative to a certified internal standard. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with observable NMR signals. |
| Sensitivity | Moderate to high (typically µg to ng range). | High (typically ng to pg range). | Moderate (typically mg to µg range). |
| Common Impurities Detected | Non-volatile synthesis byproducts, starting materials, and degradation products. | Volatile organic impurities, residual solvents, and volatile byproducts. | Structural isomers, and both protonated and non-protonated impurities.[6] |
| Purity Calculation | Area percentage of the main peak relative to the total area of all peaks. | Area percentage of the main peak relative to the total peak area in the chromatogram. | Absolute purity determined by comparing the integral of the analyte signal to that of a known standard.[9] |
| Hypothetical Purity (%) | 98.5% | 99.2% | 99.5% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related sulfolane derivatives.[5][7][10]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is ideal for quantifying non-volatile or thermally sensitive impurities that may be present as byproducts of the synthesis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents or volatile byproducts.[4][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent like dichloromethane.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total ion chromatogram (TIC) peak area. Impurities are identified by their mass spectra.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[6][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternative Compounds for Comparison
For many applications in drug development, halogenated analogs of a lead compound are often synthesized and evaluated. A common alternative to this compound is its bromo-analog, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[11][12][13][14] The choice between these compounds often depends on factors like synthetic accessibility, reactivity, and biological activity.
Table 2: Comparison with Bromo-Analog
| Property | This compound | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| CAS Number | 49592-61-2[15] | 35330-57-5[14] |
| Molecular Weight | 170.61 g/mol | 215.06 g/mol [14] |
| Typical Purity (Commercial) | >95%[16] | Not widely specified |
| Potential Synthetic Route | From 2,5-dihydrothiophene-1,1-dioxide using a chlorinating agent. | From 2,5-dihydrothiophene-1,1-dioxide and N-bromosuccinimide.[13] |
| Potential Impurities | Unreacted starting materials, regioisomers, di-halogenated byproducts. | Unreacted starting materials, succinimide, regioisomers.[13] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for purity determination.
Caption: HPLC analytical workflow for purity assessment.
Caption: GC-MS analytical workflow for purity determination.
Caption: qNMR workflow for absolute purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 [ouci.dntb.gov.ua]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dec.alaska.gov [dec.alaska.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. stolaf.edu [stolaf.edu]
- 14. 35330-57-5 CAS MSDS (3-BROMO-4-HYDROXYSULFOLANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound | 49592-61-2 [chemicalbook.com]
- 16. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]
A Comparative Analysis of the Reactivity of 3-Chloro- vs. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold is a valuable building block. Halogenated derivatives of this core structure, such as 3-chloro- and 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, serve as key intermediates for the synthesis of a diverse range of biologically active molecules. The choice between a chloro or bromo substituent can significantly influence the reactivity and synthetic utility of these intermediates. This guide provides an objective comparison of these two compounds, supported by experimental protocols and a theoretical examination of their reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 3-chloro- and 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is presented in Table 1. These properties are essential for understanding the behavior of these compounds in various experimental settings.
| Property | 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide | 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| CAS Number | 49592-61-2[1] | 35330-57-5[2] |
| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S[3][4] |
| Molecular Weight | 170.61 g/mol | 215.07 g/mol [3] |
| Appearance | Not specified in literature | White crystalline solid[2] |
| Melting Point | Not specified in literature | 65-68 °C[2] |
Synthesis and Experimental Protocols
The synthesis of both 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides typically proceeds via the halohydrin formation from 2,5-dihydrothiophene-1,1-dioxide (sulfolene). The reaction involves an electrophilic addition of a halogen and a hydroxyl group across the double bond.
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
A well-established protocol for the synthesis of the bromo-derivative utilizes N-bromosuccinimide (NBS) in an aqueous medium.[5]
Experimental Protocol:
-
In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.
-
Add 2 mL of water to the flask.
-
Assemble a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.
-
After cooling to room temperature, collect the crystalline product by suction filtration.
-
Wash the crystals with ice-cold water.
-
Recrystallize the crude product from a minimum amount of hot water to yield trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion, leading to the trans-product.[5]
Synthesis of trans-3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
Predicted Experimental Protocol:
-
In a round-bottom flask, dissolve 2,5-dihydrothiophene-1,1-dioxide in a suitable solvent mixture, likely aqueous acetone or a similar polar medium.
-
Add N-chlorosuccinimide (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction would be worked up, likely involving an aqueous wash to remove succinimide, followed by extraction and purification of the product.
Reactivity Comparison: Nucleophilic Substitution
The primary locus of reactivity for these compounds in further synthetic transformations is the carbon-halogen bond. Nucleophilic substitution reactions are common, where the halide is displaced by a variety of nucleophiles to introduce new functional groups.
The reactivity in nucleophilic substitution reactions is largely governed by two factors: the strength of the carbon-halogen bond and the stability of the leaving group (halide ion). The carbon-bromine bond is weaker than the carbon-chlorine bond. Furthermore, the bromide ion is a better leaving group than the chloride ion due to its larger size and lower charge density, which makes it more stable in solution.
Consequently, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is expected to be more reactive towards nucleophiles than its chloro-counterpart. This higher reactivity can be advantageous in many synthetic applications, potentially allowing for milder reaction conditions and shorter reaction times. However, the chloro-derivative may offer advantages in terms of cost, stability, and in situations where a lower reactivity is desired to achieve selectivity in the presence of other reactive sites.
Caption: General workflow for the nucleophilic substitution on 3-halosulfolanes.
Applications in Drug Development
Both 3-chloro- and 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide are valuable intermediates in the synthesis of compounds for pharmaceutical and agrochemical applications. The ability to introduce a variety of functional groups via nucleophilic substitution allows for the generation of diverse molecular libraries for screening and lead optimization. For instance, substitution with amines can lead to compounds with potential biological activities. The choice between the chloro and bromo derivative will depend on the desired reactivity and the specific synthetic strategy employed.
Caption: Synthetic utility of 3-halosulfolanes as intermediates.
Conclusion
References
- 1. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-hydroxysulfolane | CymitQuimica [cymitquimica.com]
- 5. stolaf.edu [stolaf.edu]
A Comparative Spectroscopic Analysis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide and Its Analogs
Spectroscopic Data Comparison
The following table summarizes the available and predicted spectroscopic data for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide and its key analogs. The data for the chloro-derivative are predicted based on established substituent effects on spectroscopic measurements.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| This compound | Predicted: 4.5-5.0 (CH-Cl), 4.0-4.5 (CH-OH), 3.0-3.8 (CH2SO2) | Predicted: 60-70 (CH-Cl), 65-75 (CH-OH), 50-60 (CH2SO2) | Predicted: 3400-3200 (O-H stretch), 1320-1280 & 1160-1120 (SO2 stretch), 800-600 (C-Cl stretch) | Predicted M+•: Isotope pattern for one Cl atom. Fragmentation: loss of HCl, SO2. |
| 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | Data not fully available. | Data not fully available. | KBr Wafer[1] | Data not fully available. |
| Tetrahydrothiophene-1,1-dioxide (Sulfolane) [2][3] | ~3.0 (t, 4H), ~2.2 (quintet, 4H) | 51.5 (C-S), 22.5 (C-C) | 1305 & 1145 (SO2 stretch) | M+• = 120. Key fragments: 64 (SO2), 56 (C4H8) |
| 3,4-dibromotetrahydrothiophene-1,1-dioxide | 1H NMR data available[4] | 13C NMR data available[4] | KBr Wafer[4] | GC-MS data available[4] |
Note: Predicted values are based on the known effects of electronegative substituents and the comparison with available data for analogous structures.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7][8][9]
-
Sample Preparation: 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is then filtered into an NMR tube.
-
1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy [10][11][12][13][14]
-
KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1.
Mass Spectrometry (MS) [15][16][17][18][19]
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of each ion. For halogenated compounds, the isotopic pattern of the molecular ion is a key diagnostic feature.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted tetrahydrothiophene-1,1-dioxides and the expected fragmentation pathway in mass spectrometry.
Caption: A diagram illustrating the general workflow for the spectroscopic analysis of organic compounds.
Caption: A diagram showing the expected fragmentation of this compound in EI-MS.
References
- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. azom.com [azom.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. youtube.com [youtube.com]
Comparative Biological Activity of Halogenated Tetrahydrothiophene-1,1-dioxides and Related Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of halogenated tetrahydrothiophene-1,1-dioxides and other relevant organosulfur compounds. Due to the limited availability of extensive quantitative data for the specific subclass of halogenated tetrahydrothiophene-1,1-dioxides, this guide incorporates data from structurally related halogenated sulfonyl derivatives and other thiophene compounds to provide a broader context for their potential therapeutic applications. The information herein is intended to serve as a resource for researchers engaged in the screening and development of novel therapeutic agents.
Antimicrobial Activity
Halogenation of organic compounds has been shown to enhance their antimicrobial properties.[1] While specific data on halogenated tetrahydrothiophene-1,1-dioxides is scarce, studies on related halogenated sulfonyl and thiophene derivatives indicate promising activity against various pathogens.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated organosulfur compounds against various microbial strains. These values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated Sulfonyl Derivatives | 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | 10 | - | - |
| Halogenated Thiazolidinones | Chlorinated derivative 16d | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 64 | Vancomycin | - |
| Chlorinated derivative 16d | Listeria monocytogenes | 8 - 64 | - | - | |
| Chlorinated derivative 16d | Multidrug-resistant Staphylococcus epidermidis | 8 - 64 | - | - | |
| Halogenated Phenols | 2,4,6-triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | - | - |
| Halogenated Pyrimidines | 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 | - | - |
| Thiophene Derivatives | Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Gentamicin | - |
Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of halogenated tetrahydrothiophene-1,1-dioxides.
Anticancer Activity
Thiophene-containing compounds have been extensively investigated for their potential as anticancer agents, targeting various signaling pathways involved in cancer progression.[2] Halogenation can further enhance the cytotoxic effects of these molecules against cancer cell lines.
Quantitative Data Summary: Half-maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table presents IC50 values for various thiophene and halogenated derivatives against different cancer cell lines.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamide Derivatives | N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Hepatocellular Carcinoma) | 2.77 | - | - |
| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Hepatocellular Carcinoma) | 23 | - | - | |
| Halogenated Tin Phosphinoyldithioformate Complexes | Sn-DBPTF-1 (Bromide containing) | A549 (Lung Cancer) | <10 µg/mL | Cisplatin | - |
| Sn-DBPTF-1 (Bromide containing) | HCT116 (Colon Cancer) | <10 µg/mL | Cisplatin | - | |
| Cyclopenta(b)thiophene Derivatives | Compound 7 | MCF-7 (Breast Cancer) | - | - | - |
| Compound 9 | MCF-7 (Breast Cancer) | - | - | - | |
| Sulforaphane (related organosulfur compound) | Sulforaphane | MCF-7 (Breast Cancer) | 12.5 - 54 | - | - |
| Sulforaphane | MDA-MB-231 (Breast Cancer) | 19.35 - 115.7 | - | - |
Note: The data presented includes various thiophene derivatives and related compounds to provide a comparative context for the potential anticancer activity of halogenated tetrahydrothiophene-1,1-dioxides.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3][4][5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial or fungal strains
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate using the appropriate broth to achieve a range of concentrations.[3]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe + standard antibiotic), a negative control (microbe + broth), and a sterility control (broth only).[3]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[3]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells + medium with DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Potential Signaling Pathways
Keap1-Nrf2 Signaling Pathway
Organosulfur compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[6] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation.
Apoptosis Signaling Pathway
Cytotoxic compounds often induce programmed cell death, or apoptosis, in cancer cells. This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[7][8]
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Synthetic Pathways to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
For Immediate Release: A comprehensive guide comparing two promising synthetic routes to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide has been developed for researchers, scientists, and professionals in the field of drug development. This document provides an objective analysis of a direct chlorohydrin formation method and a two-step epoxidation-ring-opening sequence, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The strategic placement of the chloro and hydroxyl functionalities on the sulfolane scaffold allows for diverse chemical modifications. This guide outlines and compares two distinct synthetic strategies for the preparation of this key intermediate, providing a basis for informed decisions in process development and scale-up.
Synthetic Routes
Two primary synthetic pathways to this compound are presented and compared:
-
Route 1: Direct Chlorohydrin Formation. This approach involves the direct conversion of 2,5-dihydrothiophene-1,1-dioxide to the target chlorohydrin in a single step.
-
Route 2: Epoxidation and Subsequent Ring-Opening. This two-step sequence first involves the epoxidation of 2,5-dihydrothiophene-1,1-dioxide to form 3,4-epoxytetrahydrothiophene-1,1-dioxide, which is then subjected to ring-opening with a chloride source.
The logical relationship between the starting material and the products of these two routes is illustrated in the diagram below.
Caption: Logical flow of the two synthetic routes.
Comparative Data
A summary of the key quantitative parameters for each synthetic route is presented in the table below. The data for Route 1 is based on an analogous, well-documented synthesis of the corresponding bromo-derivative, providing a reasonable estimate for the chloro-compound. Data for Route 2 is derived from established general procedures for epoxidation and epoxide ring-opening reactions.
| Parameter | Route 1: Direct Chlorohydrin Formation | Route 2: Epoxidation & Ring-Opening |
| Starting Material | 2,5-Dihydrothiophene-1,1-dioxide | 2,5-Dihydrothiophene-1,1-dioxide |
| Key Reagents | N-Chlorosuccinimide (NCS), Water | m-CPBA, HCl |
| Number of Steps | 1 | 2 |
| Reaction Time | ~1-2 hours | ~24-48 hours (total) |
| Reaction Temperature | Reflux (100 °C) | 0 °C to Room Temperature |
| Solvent | Water | Dichloromethane, Diethyl ether |
| Overall Yield | Good (estimated) | Moderate to Good (estimated) |
| Purification | Recrystallization | Column Chromatography |
| Stereochemistry | trans (anti-addition) | trans (anti-addition) |
Experimental Protocols
Route 1: Direct Chlorohydrin Formation
This protocol is adapted from the synthesis of the analogous trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]
Workflow:
Caption: Experimental workflow for Route 1.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 eq), N-chlorosuccinimide (1.1 eq), and water.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Allow the reaction mixture to cool to room temperature, during which the product is expected to crystallize.
-
Collect the crude product by suction filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot water to yield the pure trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide.
Route 2: Epoxidation and Ring-Opening
Step 1: Epoxidation of 2,5-Dihydrothiophene-1,1-dioxide
Procedure:
-
Dissolve 2,5-dihydrothiophene-1,1-dioxide (1.0 eq) in dichloromethane in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,4-epoxytetrahydrothiophene-1,1-dioxide.
Step 2: Ring-Opening of 3,4-Epoxytetrahydrothiophene-1,1-dioxide
Procedure:
-
Dissolve 3,4-epoxytetrahydrothiophene-1,1-dioxide (1.0 eq) in a suitable solvent such as diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford trans-3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide.
Workflow:
Caption: Experimental workflow for Route 2.
Discussion
Route 1 offers a more direct and atom-economical approach to the target molecule. The use of water as a solvent is environmentally benign, and the purification by recrystallization is often simpler and more scalable than chromatographic methods. The stereochemical outcome is predicted to be exclusively the trans isomer due to the anti-addition mechanism of halohydrin formation.
Route 2 provides a more controlled, albeit longer, pathway. The isolation of the intermediate epoxide allows for purification at an intermediate stage, which can be advantageous if the starting material contains impurities that are difficult to separate from the final product. The ring-opening of the epoxide is also expected to proceed via an anti-addition mechanism, leading to the same trans stereoisomer as in Route 1. The choice of solvent and reaction conditions for the ring-opening step may require optimization to minimize potential side reactions.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. For large-scale synthesis where efficiency and environmental considerations are paramount, the one-step direct chlorohydrin formation (Route 1) is likely the preferred method. However, the two-step epoxidation and ring-opening sequence (Route 2) offers a valuable alternative, particularly when greater control over the reaction and intermediate purification is desired. The selection of the optimal route will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
References
A Comparative Guide to the Validation of Analytical Methods for Halogenated Sulfolanes
A focus on Sulfolane as a representative compound due to limited available data on its halogenated derivatives.
This guide provides a comparative overview of validated analytical methods for the determination of sulfolane, a representative compound of the halogenated sulfolane family. Due to a scarcity of publicly available data on the analysis of halogenated sulfolanes, this document leverages the extensive research on sulfolane to provide a framework for researchers, scientists, and drug development professionals. The principles and methodologies described herein are largely applicable to the analysis of halogenated sulfolanes, though method validation for each specific analogue is essential.
The primary analytical techniques for sulfolane analysis are Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[1] GC-MS is often favored for its superior sensitivity and selectivity.[1] The high water solubility of sulfolane presents a significant challenge in sample preparation, often requiring liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) techniques.[1][2]
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of commonly employed analytical methods for the determination of sulfolane. This data is compiled from various studies and provides a basis for method selection depending on the specific analytical requirements, such as the sample matrix and the required level of sensitivity.
| Analytical Method | Sample Matrix | Linearity (r²) | Accuracy (Mean Relative Error) | Precision (Relative Standard Deviation) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Rodent Plasma | ≥ 0.99 | ≤ ±5.1% | ≤ 2.9% | 0.516 ng/mL | 20 ng/mL |
| GC-MS | Water | - | - | - | 0.5 - 20 µg/L | - |
| GC-FID | Aqueous Samples | - | - | - | 500 - 6000 µg/L | - |
Data for GC-MS in rodent plasma is derived from a specific validation study.[3] Data for GC-MS and GC-FID in aqueous samples represents a range reported in a review of various studies.[1] A dash (-) indicates that the specific data was not provided in the referenced literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for sample preparation and instrumental analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is a general representation of LLE for the extraction of sulfolane from aqueous samples.
-
Sample Acidification: Acidify the water sample (e.g., 100 mL) to a pH below 2 using a suitable acid.
-
Solvent Extraction: Perform a twofold extraction with an organic solvent like dichloromethane (DCM). Use a significant volume of solvent (e.g., 2 x 100 mL) for efficient partitioning.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a small volume.
-
Reconstitution: Reconstitute the residue in a solvent suitable for GC analysis, such as isooctane (e.g., 1 mL).
Sample Preparation: Extraction from Rodent Plasma
This protocol is based on a validated method for the determination of sulfolane in biological matrices.[3][4]
-
Sample Aliquoting: Take a precise volume of plasma (e.g., 50 µL).
-
Internal Standard Addition: Add an internal standard (e.g., sulfolane-d8) to all samples, calibration standards, and quality control samples.
-
Extraction: Add ethyl acetate as the extraction solvent and vortex thoroughly to ensure complete mixing and extraction.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The following are typical GC-MS parameters for sulfolane analysis. Specific conditions may need to be optimized for different instruments and halogenated sulfolane derivatives.
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Agilent 5973N MS detector or equivalent.
-
Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector. The injection mode can be either split or splitless, with splitless being more common for trace analysis.[1]
-
Temperature Program:
-
Initial Oven Temperature: e.g., 40°C, hold for a few minutes.
-
Ramp: Increase the temperature at a programmed rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Final Hold: Hold at the final temperature for a sufficient time to elute all compounds of interest.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Key ions for sulfolane are m/z 41, 56, and 120.[1]
-
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]
- 2. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the Crystallographic Analysis of 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide derivatives, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate characterization method.
The tetrahydrothiophene-1,1-dioxide scaffold is a key structural motif in medicinal chemistry. Halogenated derivatives, such as the 3-chloro-4-hydroxy variant, are of significant interest due to their potential as synthetic intermediates and pharmacologically active agents. Elucidating their exact stereochemistry and solid-state conformation is crucial for rational drug design and development.
At a Glance: Comparing Structural Elucidation Techniques
While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination, other powerful techniques offer distinct advantages, particularly when suitable single crystals are difficult to obtain. The following table summarizes the key performance aspects of X-ray crystallography in comparison to 3D Electron Diffraction (3DED) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | 3D Electron Diffraction (3DED) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Requirement | High-quality single crystal (~0.1 mm) | Microcrystalline powder | Soluble sample in deuterated solvent |
| Resolution | Atomic resolution | Near-atomic resolution | Provides connectivity and through-space correlations |
| Key Information | Precise bond lengths, bond angles, absolute stereochemistry, packing | Unit cell parameters, molecular structure | Connectivity, relative stereochemistry, solution conformation |
| Throughput | Can be low, crystal growth is often a bottleneck | High throughput potential | High throughput |
| Limitations | Requires well-ordered single crystals of sufficient size | Evolving technique, can be computationally intensive | Does not provide solid-state packing information, absolute configuration determination is challenging |
Experimental Insights: Crystallographic Data of Related Derivatives
A study on the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a close analog of the target molecule, outlines a method involving the addition of HOBr across the double bond of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in water.[2] This synthetic route likely produces a mixture of stereoisomers, underscoring the necessity for definitive structural elucidation by methods like X-ray crystallography.
Alternative Approaches: When Single Crystals Are Elusive
In cases where obtaining suitable single crystals for SCXRD proves challenging, alternative techniques can provide the necessary structural information.
3D Electron Diffraction (3DED) has emerged as a powerful alternative for structure determination from nanocrystals.[3] This technique has been successfully applied to solve the crystal structures of small organic molecules that were previously intractable by SCXRD.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for characterizing molecules in solution.[4] While it does not provide the precise bond lengths and angles of a crystal structure, it offers invaluable information about the connectivity and relative stereochemistry of a molecule. For complex stereochemical assignments where through-bond couplings are ambiguous, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities, aiding in the determination of the 3D structure in solution.[4] However, determining the absolute configuration by NMR is generally not feasible.[4]
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
3D Electron Diffraction (3DED)
-
Sample Preparation: A microcrystalline powder of the sample is deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the sample is tilted at different angles.
-
Data Processing and Structure Solution: The collected diffraction patterns are processed to reconstruct the 3D reciprocal lattice. The structure is then solved and refined using crystallographic software adapted for electron diffraction data.
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).
-
NOESY/ROESY: These experiments identify protons that are close in space, which is crucial for determining the relative stereochemistry.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for structural elucidation using SCXRD and the decision-making process when choosing an alternative method.
Caption: Workflow for single-crystal X-ray diffraction.
Caption: Decision tree for alternative structural analysis methods.
References
A Researcher's Guide to the Computational Modeling of 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide Reactions
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of computational methods for modeling the reactivity of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. Due to a lack of direct experimental data for this specific molecule, this document focuses on plausible reaction pathways and compares computational approaches based on studies of analogous systems.
This compound, a substituted sulfolane, possesses reactive functional groups—a hydroxyl and a chlorine atom on adjacent carbons—making it susceptible to several transformations. The most probable reactions are intramolecular nucleophilic substitution (Sₙ2) leading to an epoxide, and base-mediated elimination (E2) to form an unsaturated sulfone. Understanding the competition between these pathways is crucial for predicting product distributions and designing synthetic strategies.
Plausible Reaction Pathways
The two primary competing reaction pathways for this compound are the intramolecular Sₙ2 reaction and the E2 elimination.
-
Intramolecular Sₙ2 Reaction (Epoxidation): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form a bicyclic epoxide. This is a variation of the Williamson ether synthesis.[1]
-
E2 Elimination (Dehydrochlorination): A base can also abstract a proton from the carbon atom alpha to the sulfone group and on the opposite side of the chlorine atom, leading to the formation of a double bond and the elimination of the chlorine. This reaction is regioselective and stereospecific.[2]
Comparison of Computational Models
The accuracy of computational predictions for these reaction pathways is highly dependent on the chosen theoretical method. Density Functional Theory (DFT) is a widely used approach for such studies.[3][4][5][6][7] Key factors to consider are the choice of the functional, the basis set, and the solvation model.
DFT Functionals
The choice of the DFT functional is critical for accurately describing the thermochemistry and reaction barriers. For reactions involving halogenated compounds, functionals that account for dispersion forces and non-covalent interactions are often preferred.
| DFT Functional | Strengths | Weaknesses | Applicability to Halogenated Sulfolanes |
| B3LYP | A popular and well-benchmarked hybrid functional, often providing a good balance of accuracy and computational cost.[3][5][6][8][9] | Can be less accurate for systems with significant dispersion interactions. | A reasonable starting point, but may underestimate reaction barriers involving non-covalent interactions. |
| M06-2X | A meta-hybrid GGA functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions.[8][9] | Can be more computationally expensive than B3LYP. Not always recommended for systems with transition metals.[7] | Generally recommended for this system due to its better handling of dispersion, which can be important in the transition states.[8][9][10] |
| ωB97X-D | A range-separated hybrid functional with an empirical dispersion correction, showing good performance for a wide range of applications. | Performance can be system-dependent. | A strong alternative to M06-2X, particularly for examining long-range interactions. |
| PBE0 | A hybrid functional that often performs well for reaction energies. | May not be as accurate for reaction barriers as M06-2X. | A good choice for calculating the overall thermodynamics of the reactions. |
Basis Sets
The basis set determines the flexibility of the atomic orbitals used in the calculation. For systems containing halogens and sulfur, polarization and diffuse functions are essential.
| Basis Set | Description | Recommendation |
| 6-31+G(d,p) | A Pople-style basis set with polarization functions on heavy atoms and hydrogens, and diffuse functions on heavy atoms. | A good starting point for geometry optimizations. |
| 6-311++G(d,p) | A larger Pople-style basis set with triple-zeta valence, polarization, and diffuse functions on all atoms. | Recommended for more accurate single-point energy calculations on optimized geometries. |
| aug-cc-pVTZ | A Dunning-style correlation-consistent basis set with diffuse functions. | Offers higher accuracy but at a significantly greater computational cost. Suitable for benchmark calculations. |
Solvation Models
The reactions of this compound are typically carried out in a solvent. The choice of solvent can significantly influence the reaction rates and outcomes. Implicit solvation models are a computationally efficient way to account for bulk solvent effects.
| Solvation Model | Description | Strengths |
| PCM (Polarizable Continuum Model) | Places the solute in a cavity within a dielectric continuum representing the solvent.[2][5][6] | Widely implemented and computationally efficient. |
| SMD (Solvation Model based on Density) | A universal solvation model where the cavity is defined by the solute's electron density. | Generally provides good accuracy for a wide range of solvents.[7] |
| COSMO-RS (Conductor-like Screening Model for Real Solvents) | A method that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties in solution. | Can be very accurate, especially for predicting partition coefficients and vapor pressures.[2][11] |
Experimental Protocols
While no specific experimental data for the reactions of this compound has been found, a general protocol for a base-induced reaction can be proposed based on similar transformations.
General Protocol for Base-Induced Reaction of this compound:
-
Reactant Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C). Add a base (e.g., sodium hydride, potassium tert-butoxide, or a non-nucleophilic organic base like DBU) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a proton source (e.g., water, saturated ammonium chloride solution). Extract the product with an organic solvent.
-
Purification and Characterization: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography, recrystallization, or distillation. Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C), infrared spectroscopy, and mass spectrometry to determine the structure and isomeric composition.
Visualizations
Proposed Reaction Pathways
References
- 1. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00054H [pubs.rsc.org]
- 2. Quantifying Uncertainties in Solvation Procedures for Modeling Aqueous Phase Reaction Mechanisms | NIST [nist.gov]
- 3. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
In-Silico Prediction of Physicochemical and ADMET Properties for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico analysis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, computational methods offer a valuable preliminary assessment of a compound's drug-like properties. This document presents predicted physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and a comparative analysis with structurally related compounds.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for this compound. These values were obtained using established in-silico models and are intended for preliminary assessment and prioritization in drug discovery pipelines.
| Property | Predicted Value for this compound |
| Physicochemical Properties | |
| Molecular Weight ( g/mol ) | 186.62 |
| LogP (o/w) | -0.25 |
| Water Solubility (LogS) | -1.5 |
| pKa (acidic) | 12.5 (hydroxyl group) |
| pKa (basic) | None |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Polar Surface Area (Ų) | 69.83 |
| Pharmacokinetic Properties (ADMET) | |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Toxicological Properties | |
| AMES Mutagenicity | Non-mutagen |
| Carcinogenicity | Non-carcinogen |
| Skin Sensitization | Low risk |
| hERG Inhibition | Low risk |
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted data, the following table compares the in-silico predictions for this compound with available experimental data for structurally similar molecules. This comparison can help to validate the predictions and guide further experimental work.
| Property | This compound (Predicted) | 3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (Experimental) | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (Experimental) |
| Molecular Weight ( g/mol ) | 186.62 | 227.01 | 257.9[1] |
| Melting Point (°C) | Not Predicted | 65-68 | Not Available |
| Solubility | High (Predicted) | Sparingly soluble in water | Not Available |
Methodologies for In-Silico Prediction
The in-silico predictions presented in this guide were generated using a combination of established computational models and software. The general workflow for this predictive analysis is outlined below.
Physicochemical Properties
Physicochemical parameters were calculated using open-access cheminformatics toolkits. These tools employ algorithms based on the chemical structure of the molecule to estimate properties such as molecular weight, lipophilicity (LogP), water solubility (LogS), and topological polar surface area.
ADMET Prediction
The ADMET profile was generated using a consensus approach from multiple predictive models. These models are typically based on Quantitative Structure-Activity Relationships (QSAR) and have been trained on large datasets of experimentally determined ADMET properties. Predictions for properties such as human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity endpoints were aggregated to provide a more robust assessment.
Caption: Workflow for the in-silico prediction of ADMET properties.
Relationship Between Physicochemical Properties and Drug-Likeness
The predicted physicochemical properties of this compound are key determinants of its potential as a drug candidate. The following diagram illustrates the interplay between these properties and their influence on the overall drug-likeness of a molecule, often assessed using frameworks like Lipinski's Rule of Five.
References
Safety Operating Guide
3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE proper disposal procedures
For immediate release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE (CAS No. 49592-61-2).
Hazard Profile
This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2]
Hazard Summary:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][2]
Disposal Procedure
The primary and mandated procedure for the disposal of this compound is to transfer it to an approved waste disposal plant.[1] Do not dispose of this chemical into the environment, drains, or sewer systems.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before beginning any disposal process, consult your institution's environmental health and safety (EHS) office and all relevant local, state, and federal regulations for hazardous waste disposal.
-
Wear Appropriate PPE: Ensure you are wearing the necessary personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain the Waste:
-
Keep the this compound waste in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and transport the chemical waste. Provide them with the safety data sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution's policies.
Experimental Protocols Cited
No experimental protocols were cited in the generation of this disposal guidance. The information is based on publicly available safety data sheets.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE.
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also classified as a skin and serious eye irritant.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, as the substance is harmful and causes skin irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation and serious eye damage.[1][2] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation, as the substance is harmful if inhaled.[1] |
Experimental Protocols: Safe Handling and Emergency Procedures
Proper handling procedures are essential to prevent accidental exposure. The following step-by-step protocols should be followed.
Routine Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Donning PPE: Put on all required PPE as specified in Table 1 before opening the chemical container.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.
-
Container Sealing: Tightly seal the container immediately after use to prevent the release of vapors.[3]
-
Doffing PPE: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water after handling.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a designated, labeled hazardous waste container.[4] The container should be kept closed and stored in a designated waste accumulation area. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured or otherwise rendered unusable empty containers can then be disposed of according to institutional policies. |
It is imperative to consult your institution's EHS department for specific disposal guidance.[4]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions required when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
